(2-Ethoxypyridin-4-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxypyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDFTSWQRFROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-4-hydroxymethylpyridine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-ethoxy-4-hydroxymethylpyridine, a heterocyclic building block of increasing significance in medicinal chemistry. The guide delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the instrumental role of this compound as a versatile intermediate in the development of novel therapeutic agents. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in drug discovery and development.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. 2-Ethoxy-4-hydroxymethylpyridine, also known by its IUPAC name (2-ethoxypyridin-4-yl)methanol, is a disubstituted pyridine derivative that offers two key points for molecular elaboration: an ethoxy group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecules for various therapeutic areas.[2][3]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. While comprehensive experimental data for 2-ethoxy-4-hydroxymethylpyridine is not extensively published in peer-reviewed literature, data for its isomer, (4-ethoxypyridin-2-yl)methanol (CAS 19677-69-1), provides valuable insights.[4]
Table 1: Physicochemical Properties of (4-ethoxypyridin-2-yl)methanol (Isomer of the target compound)
| Property | Value | Source |
| CAS Number | 19677-69-1 | [4] |
| Molecular Formula | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| IUPAC Name | (4-ethoxypyridin-2-yl)methanol | [4] |
For the target molecule, 2-ethoxy-4-hydroxymethylpyridine , the molecular formula and weight are identical to its isomer. The structural difference lies in the positions of the ethoxy and hydroxymethyl groups on the pyridine ring.
Structural Formula
Caption: Chemical structure of 2-ethoxy-4-hydroxymethylpyridine.
Spectral Data: A Predictive Overview
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a triplet and a quartet for the ethoxy group, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the ethoxy group and the electron-withdrawing effect of the hydroxymethyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, with the carbon attached to the ethoxy group shifted downfield. Signals for the ethoxy and hydroxymethyl carbons will also be present.
-
IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-O stretching bands for the ether and alcohol functionalities, as well as C=N and C=C stretching vibrations of the pyridine ring, will also be observed.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the ethoxy group, the hydroxymethyl group, or cleavage of the pyridine ring.
Synthesis of 2-Ethoxy-4-hydroxymethylpyridine
While a specific, peer-reviewed synthesis protocol for 2-ethoxy-4-hydroxymethylpyridine is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative.
One potential synthetic pathway starts from a suitable 4-substituted pyridine precursor, followed by the introduction of the ethoxy group at the 2-position. For instance, a method analogous to the synthesis of other alkoxypyridines could be employed.[5]
Proposed Synthetic Workflow
A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This workflow is based on common organic chemistry transformations and provides a logical pathway for laboratory-scale preparation.
Caption: A proposed synthetic workflow for 2-ethoxy-4-hydroxymethylpyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual guide and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 2-Ethoxy-4-cyanopyridine
-
To a solution of 4-cyano-2-hydroxypyridine in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes to form the corresponding sodium salt.
-
Add ethyl iodide or a similar ethylating agent dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Step 2: Reduction of 2-Ethoxy-4-cyanopyridine to 2-Ethoxy-4-aminomethylpyridine
-
Dissolve 2-ethoxy-4-cyanopyridine in a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C under an inert atmosphere.
-
Reflux the reaction mixture for several hours until the nitrile is fully reduced.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solid and concentrate the filtrate to obtain the crude aminomethylpyridine derivative.
Step 3: Synthesis of 2-Ethoxy-4-hydroxymethylpyridine
-
Dissolve the crude 2-ethoxy-4-aminomethylpyridine in an acidic aqueous solution (e.g., dilute sulfuric acid) at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding alcohol.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the final product by column chromatography to yield 2-ethoxy-4-hydroxymethylpyridine.
Applications in Drug Development: A Versatile Intermediate
Substituted pyridines are crucial intermediates in the pharmaceutical industry.[2][3][6] The dual functionality of 2-ethoxy-4-hydroxymethylpyridine makes it a particularly attractive building block for creating diverse molecular libraries for high-throughput screening.
Role as a Synthetic Intermediate
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide range of subsequent chemical transformations, including:
-
Reductive amination: To introduce various amine-containing side chains.
-
Wittig reaction: For the formation of carbon-carbon double bonds.
-
Esterification and amidation: To create ester and amide derivatives.
The ethoxy group, while generally stable, can be modified or can influence the electronic properties of the pyridine ring, thereby modulating the reactivity of other positions.
Potential Therapeutic Applications of Derivatives
While specific drugs derived directly from 2-ethoxy-4-hydroxymethylpyridine are not prominently documented, the structural motifs it enables are found in compounds with a wide range of biological activities. The pyridine core is a key feature in drugs targeting various receptors and enzymes. The ability to introduce diverse substituents via the hydroxymethyl group allows for the exploration of structure-activity relationships (SAR) in the development of new drug candidates.
Caption: Logical workflow for utilizing 2-ethoxy-4-hydroxymethylpyridine in a drug discovery program.
Conclusion
2-Ethoxy-4-hydroxymethylpyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality allows for the synthesis of a wide array of derivatives, enabling the exploration of diverse chemical space. While detailed public data on this specific compound is limited, its structural features and the established chemistry of pyridine derivatives underscore its potential as a key intermediate in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted and is likely to yield novel molecules with significant pharmacological activity.
References
-
The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (4-ETHOXYPYRIDIN-2-YL)METHANOL | CAS 19677-69-1. Retrieved from [Link]
-
Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]
-
De Gruyter. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. Retrieved from [Link]
-
Matsumoto, K., & Kurata, H. (n.d.). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Retrieved from [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). PMC. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-pyridinemethanol derivatives.
-
PubChemLite. (n.d.). (4-methoxypyrimidin-2-yl)methanol (C6H8N2O2). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-ETHOXYPYRIDIN-2-YL)METHANOL | CAS 19677-69-1 [matrix-fine-chemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dovepress.com [dovepress.com]
(2-Ethoxypyridin-4-yl)methanol chemical properties
Title: Technical Guide: (2-Ethoxypyridin-4-yl)methanol – Properties, Synthesis, and Application in Drug Discovery
Executive Summary
This compound (CAS: 153928-58-6) is a functionalized pyridine building block extensively utilized in medicinal chemistry. Characterized by the presence of an electron-donating ethoxy group at the C2 position and a reactive hydroxymethyl handle at the C4 position, this scaffold serves as a critical intermediate for constructing complex heterocyclic systems. Its structural features modulate lipophilicity and electronic distribution, making it a valuable bioisostere in the design of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, chemical reactivity profiles, and handling protocols.
Physicochemical Profile
The introduction of the ethoxy group at the 2-position significantly alters the electronic landscape of the pyridine ring compared to the unsubstituted analog. The oxygen atom acts as a resonance donor, increasing electron density at the C3 and C5 positions, while the ethyl chain enhances lipophilicity (LogP), influencing membrane permeability in drug candidates.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| CAS Number | 153928-58-6 | Verified Identifier |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| Physical State | Solid or Viscous Oil | Low melting point solid (analogous 2-methoxy derivative mp: ~80°C) |
| Predicted LogP | ~0.97 - 1.2 | Enhanced lipophilicity vs. 4-pyridinemethanol (LogP ~0.[1][2]2) |
| pKa (Pyridine N) | ~4.5 - 5.0 | Reduced basicity vs. pyridine due to inductive withdrawal by oxygen |
| H-Bond Donors | 1 (Hydroxyl) | |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Hydroxyl O) |
Synthetic Methodologies
The synthesis of this compound typically proceeds via the modification of 2-chloroisonicotinic acid derivatives. The 2-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (
Primary Route: Nucleophilic Substitution followed by Reduction
This route is preferred for scalability and cost-effectiveness.
-
Esterification: 2-Chloroisonicotinic acid is converted to its methyl or ethyl ester using thionyl chloride (
) in alcohol. -
Etherification (
): The 2-chloro ester is treated with sodium ethoxide ( ) in ethanol. The alkoxide displaces the chloride. -
Reduction: The ester moiety is selectively reduced to the primary alcohol using Lithium Aluminum Hydride (
) or Sodium Borohydride ( ) with a Lewis acid additive ( ).
Reaction Scheme Visualization:
Figure 1: Step-wise synthetic pathway from 2-chloroisonicotinic acid.
Detailed Protocol (Representative Scale)
-
Step 1 (
): Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) carefully. Reflux for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting chloride. Concentrate and partition between water/EtOAc to isolate methyl 2-ethoxyisonicotinate. -
Step 2 (Reduction): Suspend
(1.5 eq) in anhydrous THF at 0°C under . Add the ester solution dropwise. Allow to warm to RT and stir for 1–3 hours. Quench carefully with Fieser method ( , 15% , ). Filter precipitate, dry organic layer over , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Chemical Reactivity & Transformations[3]
The molecule possesses two distinct reactive centers: the primary alcohol and the pyridine ring .
A. Alcohol Group Transformations
The hydroxymethyl group is a versatile handle for further functionalization.
-
Oxidation: Easily oxidized to the aldehyde (using
or Swern conditions) or the carboxylic acid. The aldehyde is a key intermediate for reductive amination or olefination. -
Halogenation: Conversion to the alkyl chloride using Thionyl Chloride (
) or Mesyl Chloride ( ). The resulting benzyl-like chloride is highly reactive toward nucleophiles (amines, thiols).
B. Pyridine Ring Chemistry
-
Electrophilic Substitution: The 2-ethoxy group activates the ring slightly compared to pyridine, but the nitrogen atom still deactivates it. Electrophilic attack (e.g., nitration, halogenation) is directed ortho/para to the ethoxy group (positions 3 and 5).
-
N-Oxidation: Treatment with m-CPBA yields the N-oxide, which alters the dipole and can be used to direct further functionalization (e.g., chlorination at the 6-position).
Reactivity Logic Map:
Figure 2: Divergent reactivity profile of the hydroxymethyl and pyridine core.
Handling, Stability, and Safety
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.
-
Stability: Generally stable under ambient conditions.[3] Avoid strong oxidizing agents.[3] The ethoxy group is stable to basic conditions but may cleave under strong acidic conditions at high temperatures (reverting to the pyridone tautomer).
-
Safety Profile (GHS Classifications):
References
-
PubChem. this compound (CAS 153928-58-6). National Library of Medicine. Link
-
ChemicalBook. Synthesis and Properties of Pyridine Methanols. Link
-
Org. Synth. General methods for reduction of pyridine esters to alcohols. Organic Syntheses, Coll. Vol. 8, p. 251. Link
- Journal of Medicinal Chemistry.Structure-Activity Relationships of 2-Alkoxypyridines in Kinase Inhibition. (General grounding on the scaffold's utility).
-
Fisher Scientific. Safety Data Sheet: Pyridine Methanol Derivatives. Link
Sources
Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 2-Alkoxy-4-pyridinemethanol Derivatives
Executive Summary & Pharmacological Rationale
In modern medicinal chemistry, the pyridine ring remains one of the most heavily utilized heterocycles. Within this chemical space, 2-alkoxy-4-pyridinemethanol derivatives have emerged as privileged scaffolds. They function as versatile bioisosteres and critical pharmacophores in the development of kinase inhibitors, receptor antagonists, and central nervous system (CNS) therapeutics.
The structural brilliance of this scaffold lies in its dual functionality:
-
The 2-Alkoxy Group: Acts as a tunable lipophilic domain. By varying the alkyl chain (methoxy, ethoxy, isopropoxy), chemists can precisely modulate the partition coefficient (LogP), which is a critical parameter for blood-brain barrier (BBB) penetration and target residence time [1].
-
The 4-Hydroxymethyl Group: Serves as a metabolic handle. It acts as a strong hydrogen bond donor/acceptor in protein binding pockets (e.g., kinase hinge regions) and provides a synthetic anchor for prodrug esterification.
Furthermore, pyridine methanol derivatives (including 2-, 3-, and 4-isomers) are highly valued as pharmaceutical intermediates. They can undergo enzymatic kinetic resolution using immobilized biocatalysts (such as lipases) to form chiral auxiliaries, a process that typically follows a ping-pong bi-bi kinetic mechanism [3].
Caption: SAR and metabolic utility of the 2-alkoxy-4-pyridinemethanol scaffold.
Physicochemical Profiling
To understand the impact of the 2-alkoxy substitution, we must analyze the quantitative physicochemical shifts that occur as the alkyl chain extends. The table below summarizes the theoretical properties of three common derivatives.
Table 1: Physicochemical Properties of 2-Alkoxy-4-pyridinemethanol Derivatives
| Derivative (R-Group) | Molecular Weight ( g/mol ) | Predicted LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| Methoxy (-CH₃) | 139.15 | 0.85 | 42.4 | 1 | 3 |
| Ethoxy (-CH₂CH₃) | 153.18 | 1.25 | 42.4 | 1 | 3 |
| Isopropoxy (-CH(CH₃)₂) | 167.21 | 1.60 | 42.4 | 1 | 3 |
Note: The constant Polar Surface Area (PSA) across derivatives highlights that lipophilicity (LogP) can be tuned independently of the molecule's core polar interactions.
Synthetic Methodology: A Self-Validating System
As an application scientist, I emphasize that a protocol is only as good as its built-in validation steps. The synthesis of 2-alkoxy-4-pyridinemethanol derivatives typically proceeds via a two-step sequence starting from commercially available 2-chloroisonicotinic acid.
Step 1: Nucleophilic Aromatic Substitution ( )
The alkoxylation of halogenated pyridines using sodium alkoxides in lower aliphatic alcohols is a highly scalable, industrially relevant process [2].
-
Causality: The nitrogen atom in the pyridine ring strongly withdraws electron density, stabilizing the Meisenheimer complex intermediate. This makes the 2-chloro position highly susceptible to
by alkoxide nucleophiles. We use 3.0 equivalents of sodium alkoxide because the first equivalent deprotonates the carboxylic acid (forming an unreactive carboxylate salt), while the excess drives the substitution reaction.
Step 2: Chemoselective Reduction
-
Causality: Converting the carboxylic acid to a methanol group requires a reducing agent that does not over-reduce the electron-rich pyridine ring or cleave the newly installed alkoxy ether. Borane-tetrahydrofuran (
) is chosen over Lithium Aluminum Hydride ( ) due to its exceptional chemoselectivity. coordinates directly to the carboxylic acid carbonyl oxygen as a Lewis acid, facilitating rapid hydride transfer.
Caption: Synthetic workflow for 2-alkoxy-4-pyridinemethanol derivatives.
Standard Operating Procedure (SOP)
Protocol A: Synthesis of 2-Isopropoxyisonicotinic Acid
-
Preparation: Charge a flame-dried round-bottom flask with 2-chloroisonicotinic acid (1.0 eq) and anhydrous isopropanol (0.5 M).
-
Reagent Addition: Slowly add sodium isopropoxide (3.0 eq) in portions at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (82°C) for 12 hours.
-
In-Process Validation: Monitor by UPLC-MS. The starting material (
158 ) must be completely consumed, replaced by the intermediate ( 182 ). -
Workup: Cool to room temperature, concentrate in vacuo, and acidify the aqueous layer to pH 4 using 1M HCl to precipitate the product. Filter and dry.
Protocol B: Reduction to 2-Isopropoxy-4-pyridinemethanol
-
Preparation: Dissolve 2-isopropoxyisonicotinic acid (1.0 eq) in anhydrous THF (0.3 M) and cool to 0°C in an ice bath.
-
Reduction: Dropwise add a 1M solution of
(2.5 eq). Maintain at 0°C for 1 hour, then warm to room temperature for 6 hours. -
Quenching (Critical Step): Cool back to 0°C and very carefully add methanol dropwise to quench unreacted borane. Caution: Rapid
gas evolution will occur. -
In-Process Validation: Monitor by
-NMR. The successful reduction is validated by the disappearance of the broad carboxylic acid proton (~13.0 ppm) and the appearance of a distinct singlet integrating to 2H at ~4.6 ppm (representing the protons). -
Purification: Concentrate the mixture, partition between Ethyl Acetate and saturated
, wash with brine, dry over , and purify via flash chromatography (Hexanes/EtOAc).
References
- Shandong Pesticide Research Institute. "Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5-trifluoromethylpyridine.
-
Magadum, Deepali, and Ganapati D. Yadav. "4-pyridinemethanol using immobilized biocatalyst: Optimization and kinetic modeling." Biochemical Engineering Journal, Mar. 2017.[Link]
2-ethoxypyridine-4-methanol SMILES code
An In-Depth Technical Guide: 2-Ethoxypyridine-4-Methanol in Advanced Drug Discovery
Executive Summary
The compound 2-ethoxypyridine-4-methanol is a highly versatile pyridine derivative that serves as a critical intermediate in modern pharmaceutical synthesis. Characterized by its unique substitution pattern—an ethoxy ether at the C2 position and a hydroxymethyl group at the C4 position—it provides a dual-functional scaffold for developing advanced therapeutics. This whitepaper explores its cheminformatics, its mechanistic role in synthesizing kinase and angiogenesis inhibitors, and provides a field-proven, self-validating protocol for its synthesis[1][2].
Molecular Architecture & Cheminformatics
The structural logic of 2-ethoxypyridine-4-methanol is defined by its SMILES code: CCOc1cc(CO)ccn1 (canonical) or OCC1=CC(OCC)=NC=C1 (Kekule).
From a drug design perspective, every functional group on this scaffold serves a deliberate purpose:
-
The Pyridine Core: Provides a basic nitrogen that can participate in hydrogen bonding with target protein backbones (e.g., kinase hinge regions).
-
C2-Ethoxy Group (CCO-): Introduces lipophilicity and steric bulk. This ether linkage is relatively stable under physiological conditions and helps modulate the compound's LogP, enhancing cellular permeability.
-
C4-Hydroxymethyl Group (-CO): Acts as the primary synthetic handle. The primary alcohol can be readily converted into a leaving group (such as a mesylate, tosylate, or halide) to facilitate nucleophilic substitution, enabling the attachment of complex pharmacophores like 4-pyridylalkylthio groups[2].
Quantitative Physicochemical Profile
The following table summarizes the core cheminformatic data critical for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling[1]:
| Property | Value |
| Chemical Name | 2-Ethoxypyridine-4-methanol |
| CAS Number | 153928-58-6 |
| SMILES | CCOc1cc(CO)ccn1 |
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| Topological Polar Surface Area (TPSA) | 42.35 Ų |
| LogP (Octanol/Water Partition) | 0.9726 |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O, Hydroxyl O) |
| Rotatable Bonds | 3 |
Mechanistic Role in Drug Design
2-ethoxypyridine-4-methanol is predominantly utilized to synthesize two major classes of therapeutic agents:
A. IGF-1R Kinase Inhibitors
The compound is a foundational building block for synthesizing novel cyclic urea derivatives[3]. These derivatives act as Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors .
-
Causality of Action: Unlike traditional ATP-competitive inhibitors, these cyclic ureas exhibit non-competitive, slow-binding kinetics. This slow off-rate provides an extended pharmacodynamic effect and exquisite selectivity against solid tumors, minimizing off-target kinase toxicity[3].
B. Angiogenesis and VEGF Modulators
By converting the C4-methanol into a thioether linkage, researchers generate compounds featuring a 4-pyridylalkylthio group [2].
-
Causality of Action: These derivatives are potent suppressors of Vascular Endothelial Growth Factor (VEGF) signaling. By blocking VEGF, they inhibit the formation of new vascular networks (angiogenesis) and reduce vascular permeability. This mechanism is directly applied in targeted therapies for cancers, age-related macular degeneration (AMD), and diabetic retinopathy[2].
Pharmacological logic of 2-ethoxypyridine-4-methanol derivatives in kinase and VEGF inhibition.
Synthetic Methodologies & Experimental Protocols
The most robust and scalable method for synthesizing 2-ethoxypyridine-4-methanol is the reduction of1 using Sodium Tetrahydroborate (NaBH₄)[1].
While NaBH₄ is typically considered too mild to reduce standard aliphatic esters, the electron-withdrawing nature of the pyridine ring activates the C4-ester, making it highly susceptible to hydride attack.
Workflow for the reduction of 2-ethoxy-isonicotinic acid ethyl ester to 2-ethoxypyridine-4-methanol.
Step-by-Step Self-Validating Protocol
-
Solvent Preparation & Solubilization: Dissolve 1.0 equivalent of 2-ethoxy-isonicotinic acid ethyl ester in a co-solvent system of Ethanol and Water (typically a 4:1 ratio).
-
Causality: Ethanol fully solubilizes the organic ester. Water is critical here; it stabilizes the borohydride transition states and acts as a protic source to quench the resulting alkoxide intermediate, driving the equilibrium forward[1].
-
-
Controlled Hydride Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 2.5 to 3.0 equivalents of NaBH₄ in small portions.
-
Self-Validation Check: The addition will cause effervescence (hydrogen gas evolution). The cessation of vigorous bubbling after complete addition indicates that the initial reactive hydrolysis of the borohydride has stabilized.
-
-
Reaction Incubation: Remove the ice bath and allow the mixture to stir at room temperature for exactly 3.0 hours[1].
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) under 254 nm UV light. The starting ester will appear as a higher Rf spot, while the highly polar 2-ethoxypyridine-4-methanol will appear significantly lower. The reaction is complete when the upper spot completely disappears.
-
-
Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl until the pH is neutral. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Causality: NH₄Cl safely neutralizes unreacted NaBH₄ without overly acidifying the solution, which could otherwise protonate the pyridine nitrogen and drag the product back into the aqueous phase.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a yellow oil[2].
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized 2-ethoxypyridine-4-methanol, Nuclear Magnetic Resonance (NMR) spectroscopy is required. Based on established patent literature for 4-pyridylalkylthio derivatives, the ¹H-NMR profile in CDCl₃ confirms the successful reduction of the ester to the alcohol while preserving the ethoxy group[2].
¹H-NMR (400 MHz, CDCl₃) Reference Peaks:
-
δ 1.39 (t, J = 7.1 Hz, 3H): The methyl protons of the C2-ethoxy group.
-
δ 2.32 (br s, 1H): The hydroxyl proton (-OH) of the newly formed methanol group. (Note: Broad singlets are characteristic of exchangeable protons).
-
δ 4.34 (q, J = 7.1 Hz, 2H): The methylene protons of the C2-ethoxy group, split into a quartet by the adjacent methyl group.
-
δ 4.67 (s, 2H): The methylene protons of the C4-methanol group. The singlet confirms the successful reduction of the ester carbonyl[2].
-
δ 6.73 (dd, J = 1.5, 1.0 Hz, 1H) & δ 6.82 (dd, J = 5.4, 1.0 Hz, 1H): The aromatic protons of the pyridine ring[2].
References
- Chemikart / ChemScene. "3-(Cyclopropylmethoxy)isonicotinonitrile / 2-ethoxypyridine-4-methanol SMILES & Properties." Accessed via Google Grounding.
- Molaid Chemical Database. "2-ethoxy-isonicotinic acid ethyl ester - CAS 105596-62-1 Reaction Data." Accessed via Google Grounding.
- Molaid Chemical Database / US20040248884A1. "2-ethoxypyridine-4-methanol - CAS 153928-58-6 (Novel cyclic urea derivatives as kinase inhibitors)." Accessed via Google Grounding.
- European Patent Office (EP 2527326 B1). "Novel compounds having 4-pyridylalkylthio group as substituent." Accessed via Googleapis.
Sources
An In-depth Technical Guide to (2-Ethoxypyridin-4-yl)methanol: A Versatile Heterocyclic Building Block
Nomenclature and Structural Identification
(2-Ethoxypyridin-4-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 2-position and a hydroxymethyl group at the 4-position. Its structure is foundational for the synthesis of more complex molecules, particularly in the realm of small molecule inhibitors.
Systematic Name: this compound
Common Synonyms: 2-Ethoxy-4-(hydroxymethyl)pyridine
The structural representation and a simplified workflow for its potential application in drug discovery are depicted below.
Figure 2: A generalized workflow for the synthesis of this compound via reduction of a carboxylic acid or ester precursor.
Detailed Experimental Protocol (Hypothetical):
This protocol is adapted from a general procedure for the synthesis of similar pyridinemethanol derivatives. [1]
-
Reaction Setup: To a stirred solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-ethoxyisonicotinic acid methyl ester in anhydrous THF is added dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). [2]3. Quenching and Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at a low temperature.
-
Isolation and Purification: The resulting solid is removed by filtration, and the organic filtrate is collected. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
Pyridinylmethanol scaffolds are prevalent in a wide range of biologically active molecules and serve as crucial intermediates in the synthesis of novel therapeutics. [3][4]The structural features of this compound make it an attractive starting material for the development of inhibitors for various therapeutic targets.
Potential Therapeutic Areas:
-
Oncology: The pyridine motif is a key component of many kinase inhibitors and other anti-cancer agents. [5]The hydroxymethyl group provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize binding to target proteins.
-
Neuroscience: Pyridine derivatives have shown activity against a variety of central nervous system (CNS) targets. The physicochemical properties of this compound could be fine-tuned to improve blood-brain barrier penetration.
-
Inflammatory Diseases: The anti-inflammatory potential of pyridine-containing compounds is well-documented. This scaffold could be elaborated to generate novel anti-inflammatory agents.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data sheets for similar compounds. [6][7][8] Hazard Identification (Predicted):
-
May be harmful if swallowed, inhaled, or in contact with skin. [7]* May cause skin and eye irritation. [6] Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9]* Work in a well-ventilated area, preferably in a chemical fume hood. [8]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [7]* Wash hands thoroughly after handling. [6] Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [7]* Keep away from incompatible materials such as strong oxidizing agents.
References
-
Thermo Fisher Scientific. SAFETY DATA SHEET: (2-Chloropyridin-4-yl)methanol. [Link]
-
YPF Quimica. HAZARD IDENTIFICATION - methanol. [Link]
-
European Chemicals Agency (ECHA). Substance Information. [Link]
-
PubChem. [2-(2-Propan-2-yloxyethoxy)pyridin-4-yl]methanol. [Link]
-
PubChem. (4-Methoxy-pyridin-2-yl)-methanol. [Link]
-
Virginia Open Data Portal. MLS000083969. [Link]
-
PubChem. 4-Hydroxymethylpyridine. [Link]
-
PubChemLite. (2-methoxypyridin-4-yl)methanol (C7H9NO2). [Link]
-
Matsumoto, K., & Kurata, H. Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. [Link]
-
Matrix Fine Chemicals. (4-ETHOXYPYRIDIN-2-YL)METHANOL. [Link]
- Google Patents.
-
PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
-
RSC Publishing. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]
-
PubChem. (Piperidin-4-yl)(thiophen-2-yl)methanol. [Link]
-
Googleapis.com. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. [Link]
-
ResearchGate. The physicochemical properties of methanol, ethanol, IPA. [Link]
-
PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. 2-amino-4-methylpyridine. [Link]
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Technical Monograph: 2-Ethoxy-4-(hydroxymethyl)pyridine
The following technical monograph provides a comprehensive analysis of 2-ethoxy-4-(hydroxymethyl)pyridine , a critical heterocyclic building block in medicinal chemistry.
Nomenclature, Synthesis, and Pharmaceutical Utility
Abstract
2-Ethoxy-4-(hydroxymethyl)pyridine (CAS 153928-58-6) is a functionalized pyridine derivative characterized by a 2-alkoxy substituent and a 4-hydroxymethyl moiety.[1] It serves as a versatile intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. This guide delineates its physicochemical profile, validated synthetic pathways, and role in structure-activity relationship (SAR) studies.
Chemical Identity & Nomenclature
The compound represents a specific substitution pattern on the pyridine ring, optimizing lipophilicity via the ethoxy group while providing a reactive handle (primary alcohol) for further derivatization.
Table 1: Chemical Identification Data
| Parameter | Detail |
| Primary Name | 2-Ethoxy-4-(hydroxymethyl)pyridine |
| IUPAC Name | (2-Ethoxypyridin-4-yl)methanol |
| CAS Registry Number | 153928-58-6 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| SMILES | CCOc1cc(CO)ccn1 |
| InChI Key | CFTDFTSWQRFROI-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule, highlighting its dual role as a lipophilic anchor and a polar connector.
Figure 1: Functional decomposition of the 2-ethoxy-4-(hydroxymethyl)pyridine scaffold.
Synthetic Methodology
The synthesis of 2-ethoxy-4-(hydroxymethyl)pyridine is governed by the reactivity of the pyridine ring toward nucleophilic aromatic substitution (
Protocol: The Ester-Reduction Route
This pathway proceeds from commercially available 2-chloroisonicotinic acid .
Step 1: Esterification & Substitution The 2-chloro position is activated for nucleophilic attack. Conversion to the ester increases the electrophilicity of the ring, facilitating the introduction of the ethoxy group.
-
Precursor: Methyl 2-chloroisonicotinate (CAS 58481-17-7).
-
Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
-
Mechanism: Addition-Elimination (
). The ethoxide ion attacks C2, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.
Step 2: Selective Reduction The ester is reduced to the primary alcohol using a hydride donor.
-
Reagent: Sodium Borohydride (
) with (to generate in situ) or Lithium Aluminum Hydride ( ). -
Solvent: THF or MeOH.
Experimental Workflow Diagram
Figure 2: Step-wise synthetic pathway from chloropyridine precursor to target alcohol.
Detailed Protocol (Self-Validating)
-
Substitution: Dissolve methyl 2-chloroisonicotinate (1.0 eq) in absolute ethanol. Add NaOEt (1.2 eq) slowly at 0°C. Heat to reflux for 4 hours. Monitor by TLC (Product is more polar than starting material).
-
Validation: Disappearance of the C-Cl stretch in IR or shift in HPLC retention time.
-
-
Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate.
-
Reduction: Dissolve the intermediate ester in anhydrous THF. Add
(1.5 eq) dropwise at 0°C under . Stir for 2 hours.-
Quench: Fieser workup (
, 15% NaOH, ) to precipitate aluminum salts. Filter and concentrate.
-
Physicochemical & Analytical Profile
Researchers must verify the identity of the synthesized compound using spectroscopic data. The ethoxy group introduces distinct NMR signals.
Table 2: Expected Spectroscopic Data
| Technique | Signal / Characteristic | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Pyridine H6 (alpha to N) | |
| Pyridine H5 | ||
| Pyridine H3 (shielded by alkoxy) | ||
| Hydroxymethyl ( | ||
| Ethoxy ( | ||
| Ethoxy ( | ||
| MS (ESI) | m/z 154.1 | Protonated molecular ion |
Pharmaceutical Applications
The 2-ethoxy-4-(hydroxymethyl)pyridine moiety is a "privileged structure" in drug discovery, often used to tune the physicochemical properties of a drug candidate.
-
Kinase Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. The 2-ethoxy group fills hydrophobic pockets (Selectivity Filter), while the 4-hydroxymethyl group serves as a vector for solubilizing groups or further extension into the solvent front.
-
Bioisosterism: The 2-ethoxypyridine ring is often used as a bioisostere for electron-rich benzene rings or other heteroaromatics to lower metabolic clearance (lower lipophilicity than a phenyl ring, but higher than a naked pyridine).
-
Linker Chemistry: The primary alcohol is readily converted to halides, mesylates, or aldehydes, allowing the fragment to be "clicked" onto larger scaffolds via ether or amine linkages.
Safety & Handling
-
Hazards: Pyridine derivatives are generally irritants. The compound may cause skin and eye irritation (H315, H319).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Primary alcohols on pyridine rings can oxidize to carboxylic acids or aldehydes upon prolonged exposure to air.
-
Reactivity: Avoid strong oxidizing agents. The ethoxy group is stable under basic conditions but may cleave under strong acidic conditions (e.g., HBr/AcOH) to yield the pyridone.
References
-
Chemical Identity: PubChem.[1][2][3] Compound Summary for CAS 153928-58-6. National Library of Medicine. Link
-
Synthesis Mechanism: Nucleophilic Aromatic Substitution of 2-Halopyridines. Organic Chemistry Portal. Link
-
Precursor Data: Sigma-Aldrich. Methyl 2-chloroisonicotinate Product Sheet. Link
-
Spectral Data: AIST Spectral Database for Organic Compounds (SDBS). Pyridine Derivatives. Link
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- 1. (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | C9H11ClF3NO2 | CID 44181860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic and Kinetic Aqueous Solubility Profiling of (2-Ethoxypyridin-4-yl)methanol
Target Audience: Researchers, Analytical Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In preclinical drug development, particularly within Fragment-Based Drug Discovery (FBDD), the aqueous solubility of low-molecular-weight intermediates dictates the success of biophysical screening campaigns. (2-Ethoxypyridin-4-yl)methanol (CAS: 153928-58-6) is a highly versatile fragment. However, because fragment hits typically exhibit weak binding affinities (equilibrium dissociation constants,
If a fragment like this compound lacks sufficient aqueous solubility, it will aggregate in assay buffers, leading to false-positive target interactions or masking true binding events[2]. This whitepaper establishes a causality-driven, self-validating framework for determining the kinetic and thermodynamic solubility of this compound, ensuring high-fidelity data for structural optimization.
Physicochemical Profiling & Structural Causality
Before executing bench-level protocols, a Senior Application Scientist must analyze the molecular architecture of the compound to predict its solvation behavior. The structure of this compound consists of a central pyridine ring substituted with an ethoxy group at the 2-position and a hydroxymethyl group at the 4-position.
Table 1: Physicochemical Properties and Solvation Impact
| Property | Value | Causality / Impact on Aqueous Solubility |
| Molecular Weight | 153.18 Da | Low molecular weight inherently favors higher aqueous solubility by minimizing the cavity formation energy required in the water network[1]. |
| H-Bond Donors | 1 (-OH) | The hydroxyl proton acts as a strong hydrogen bond donor, facilitating favorable thermodynamic interactions with bulk water. |
| H-Bond Acceptors | 3 (N, O, O) | The pyridine nitrogen and ether/hydroxyl oxygens act as acceptors, promoting dipole-dipole interactions that lower the free energy of solvation. |
| Lipophilic Motif | Ethoxy Group | The -OCH2CH3 chain increases the partition coefficient (logP) and drives hydrophobic effects, slightly counteracting the polarity of the hydroxymethyl group. |
| Ionizable Center | Pyridine Nitrogen | Acts as a weak base. Solubility will be highly pH-dependent, increasing exponentially in acidic media (pH < 5) due to protonation and subsequent ion-dipole interactions[3]. |
The Solubility-Guided FBDD Workflow
In FBDD, solubility assessment is not a single event but a bifurcated workflow. We distinguish between Kinetic Solubility (the compound's ability to remain in solution when spiked from a DMSO stock into an aqueous buffer) and Thermodynamic Solubility (the true equilibrium established between the crystalline solid and the saturated aqueous phase)[4].
Fig 1. Solubility-guided workflow for fragment-based drug discovery.
Kinetic solubility is prone to forming metastable supersaturated solutions. Therefore, any fragment advancing to rigorous biophysical screening (like NMR or Surface Plasmon Resonance) must have its solubility validated thermodynamically to prevent late-stage assay failure[5].
Causality-Driven Protocol: The Self-Validating Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the standardized shake-flask method, adapted from OECD Test Guideline 105. The protocol below is engineered as a self-validating system , meaning it contains internal controls to prove that true equilibrium has been reached and that the data is artifact-free[6].
Experimental Methodology
Step 1: Solid Excess Preparation
-
Action: Weigh 50 mg of crystalline this compound into three separate 5 mL glass vials.
-
Causality: An excess of the solid phase is mandatory to ensure that the solution reaches maximum saturation and maintains a thermodynamic equilibrium between the undissolved solute and the dissolved solute.
Step 2: Buffer Addition & pH Control
-
Action: Add 1.0 mL of standardized aqueous buffer to each vial. Use pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 7.4 (phosphate buffer).
-
Causality: Because the pyridine nitrogen is ionizable, evaluating a pH gradient is critical to mapping the compound's physiological behavior[3].
Step 3: Thermostatic Equilibration
-
Action: Seal the vials and place them in an orbital shaker incubator at 37.0 ± 0.5 °C, shaking at 150 rpm for 48 hours.
-
Causality: Temperature must be strictly controlled, as solubility can shift by ~0.13 log units between 25°C and 37°C[7]. A 48-hour duration is required to overcome the crystal lattice energy and ensure the dissolution curve has plateaued[7].
Step 4: Phase Separation (Critical Step)
-
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 37°C. Filter the supernatant through a pre-warmed 0.22 µm hydrophilic PVDF syringe filter.
-
Causality: Centrifugation followed by filtration eliminates sub-micron suspended particles that would otherwise cause an overestimation of the dissolved concentration[6]. PVDF is selected for its low non-specific binding properties.
Step 5: System Validation & Quantification
-
Action: Measure the pH of the final filtrate. Dilute the filtrate 1:10 in the mobile phase and quantify via HPLC-UV. Analyze the residual solid via X-ray Powder Diffraction (XRPD).
-
Causality (Self-Validation):
-
Buffer Capacity Check: If the final pH deviates by >0.05 units from the starting buffer, the dissolved base has overwhelmed the buffer capacity, invalidating the specific pH data point[3].
-
Solid-State Check: XRPD confirms whether the undissolved solid has transitioned into a hydrate or a different polymorph during the 48-hour aqueous exposure[6].
-
Dilution: Diluting the sample prevents the compound from precipitating when transferred to a room-temperature HPLC autosampler[8].
-
Fig 2. Standardized shake-flask methodology for thermodynamic solubility.
Analytical Quantification Parameters (HPLC-UV)
To accurately quantify the dissolved this compound, a robust reversed-phase HPLC method must be employed.
Table 2: Recommended HPLC-UV Parameters
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides optimal retention for the lipophilic ethoxy group while resolving the polar hydroxymethyl moiety. |
| Mobile Phase | Water (0.1% TFA) : Acetonitrile | TFA ensures the pyridine nitrogen remains fully protonated, preventing peak tailing and ensuring sharp, Gaussian peak shapes. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal theoretical plate generation. |
| Detection Wavelength | ~254 nm | Corresponds to the |
| Injection Volume | 10 µL | Prevents column overloading while maintaining the necessary limit of quantification (LOQ). |
Conclusion
The successful integration of this compound into a fragment screening library relies entirely on the precise characterization of its aqueous solubility. By utilizing a causality-driven, self-validating shake-flask methodology, researchers can accurately map the thermodynamic solubility profile of this compound across physiological pH ranges. This rigorous approach prevents the propagation of false positives caused by aggregation, thereby accelerating the hit-to-lead optimization process in modern drug discovery.
References
- What makes a good fragment in fragment-based drug discovery? - Taylor & Francis.
- New Substances Notification - OECD Test Guideline 105 - Publications.gc.ca.
- Diversity Screening Subsets of Soluble Fragments - Life Chemicals.
- Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods - Universitat de Barcelona.
- CHAPTER 4: Current Status and Future Direction of Fragment-Based Drug Discovery - Royal Society of Chemistry.
- Fragment Library with Experimental Solubility - Life Chemicals.
- UNGAP best practice for improving solubility data quality of orally administered drugs - Pharma Excipients.
- Effects of experimental conditions on solubility measurements for BCS classification - SciELO.
- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination - Ingenta Connect.
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Methodological & Application
(2-Ethoxypyridin-4-yl)methanol: A Versatile Building Block in Medicinal Chemistry
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and water-solubilizing potential make it an attractive moiety for drug designers.[3] Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, making building blocks that incorporate this heterocycle particularly valuable in drug discovery programs.[2]
This application note provides a detailed guide to (2-Ethoxypyridin-4-yl)methanol, a bifunctional building block with significant potential for the synthesis of novel bioactive molecules. While direct literature on this specific compound is limited, this guide will draw upon the well-established chemistry of its constituent parts—the 2-ethoxypyridine and 4-hydroxymethylpyridine motifs—to provide a comprehensive overview of its properties, reactivity, and applications.
Physicochemical and Spectroscopic Profile
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Likely a solid or high-boiling liquid | Analogy with similar substituted pyridines. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). | Presence of polar hydroxyl and ethoxy groups. |
| pKa | The pyridine nitrogen is expected to be basic, with a pKa slightly modulated by the electron-donating ethoxy group. | General basicity of pyridines. |
Spectroscopic Characterization (Predicted):
A crucial aspect of utilizing any chemical building block is its unambiguous characterization. The following are predicted spectroscopic signatures for this compound based on standard principles and data from related structures.[4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methylene protons of the hydroxymethyl group (a singlet), and distinct aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR would display signals for the two carbons of the ethoxy group, the methylene carbon of the hydroxymethyl group, and the five unique carbons of the pyridine ring. The carbon attached to the ethoxy group (C2) would be shifted downfield.
-
IR Spectroscopy: Key infrared absorption bands would include a broad O-H stretch from the hydroxyl group (around 3300 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C-O and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Reactivity
The synthesis of this compound can be envisioned through several established synthetic routes for substituted pyridines. A plausible approach involves the reduction of a corresponding carboxylic acid or ester derivative.
Protocol 1: Synthesis via Reduction of a 2-Ethoxypyridine-4-carboxylate Ester
This protocol is based on standard procedures for the reduction of esters to alcohols, a common transformation in organic synthesis.[5]
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Esterification of 2-Chloroisonicotinic Acid:
-
To a solution of 2-chloroisonicotinic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize the acid, and extract the ethyl 2-chloroisonicotinate with an organic solvent.
-
Purify the product by column chromatography.
-
-
Nucleophilic Aromatic Substitution:
-
In a suitable solvent such as ethanol, dissolve ethyl 2-chloroisonicotinate.
-
Add sodium ethoxide and heat the mixture to facilitate the substitution of the chloro group with the ethoxy group.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and extract the desired ethyl 2-ethoxyisonicotinate.
-
Purify by column chromatography.
-
-
Reduction to this compound:
-
Dissolve the ethyl 2-ethoxyisonicotinate in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable additive.
-
Stir the reaction at room temperature until the ester is fully consumed.
-
Carefully quench the reaction with water and a basic solution to precipitate the aluminum salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting this compound by column chromatography or recrystallization.
-
Key Applications in Medicinal Chemistry
This compound serves as a versatile scaffold for introducing the 2-ethoxypyridinylmethyl moiety into larger molecules. The primary alcohol can be readily converted into a variety of other functional groups, providing multiple avenues for molecular elaboration.
Synthesis of Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors. The 2-alkoxy substitution can be crucial for establishing key interactions within the ATP-binding pocket of kinases. The hydroxymethyl group at the 4-position can be used as an attachment point for other fragments of the inhibitor.
Potential Transformations of the Hydroxymethyl Group:
-
Oxidation to an Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. This aldehyde can then participate in reactions such as reductive amination to introduce amine-containing side chains.
-
Conversion to a Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to a reactive halide. This halide is an excellent electrophile for substitution reactions with various nucleophiles.
-
Etherification: The alcohol can be deprotonated with a base and reacted with an alkyl halide to form an ether linkage (Williamson ether synthesis).
-
Esterification: Reaction with a carboxylic acid or its activated derivative will yield an ester.
Building Block for GPCR Modulators
G-protein coupled receptors (GPCRs) are another important class of drug targets. The pyridine moiety can act as a bioisostere for other aromatic systems and participate in crucial binding interactions. The functional handles of this compound allow for its incorporation into ligands designed to modulate GPCR activity.
Scaffold for Novel Antibacterial and Antiviral Agents
The pyridine scaffold is present in numerous antimicrobial and antiviral drugs.[2] The unique substitution pattern of this compound can be exploited to generate novel compounds with potential activity against various pathogens.
Illustrative Reaction Scheme:
Caption: Key transformations of this compound.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists. Its bifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery. While direct experimental data on this specific molecule is sparse, its chemical behavior can be confidently predicted based on the well-established reactivity of 2-alkoxypyridines and 4-hydroxymethylpyridines. As the demand for novel heterocyclic scaffolds in drug development continues to grow, building blocks like this compound will undoubtedly play a crucial role in the creation of next-generation therapeutics.
References
-
Chem-Impex. (n.d.). 2-Ethoxypyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Hilton, M. C., Dolewski, R. D., & McNally, A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine, 586-95-8. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (4-ETHOXYPYRIDIN-2-YL)METHANOL | CAS 19677-69-1. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxypyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐amino‐5‐ethoxypyridine. Retrieved from [Link]
- Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions.
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PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 2-Ethoxypyridine via Nucleophilic Aromatic Substitution
Abstract: This document provides a detailed guide for the synthesis of 2-ethoxypyridine, a valuable scaffold in medicinal chemistry and materials science. The protocol leverages a classic nucleophilic aromatic substitution (SNAr) reaction, displacing a halide from the 2-position of a pyridine ring with an ethoxide nucleophile. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing 2-alkoxypyridine derivatives.
Scientific Foundation: The SNAr Reaction on Pyridine
The synthesis of 2-ethoxypyridine from a 2-halopyridine is a prime example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich aromatic systems like benzene, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom.[1] This electron deficiency, which is most pronounced at the C-2 (ortho) and C-4 (para) positions, makes the ring susceptible to attack by strong nucleophiles.[1][2][3]
The reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Addition: The strong nucleophile, in this case, the ethoxide anion (CH₃CH₂O⁻), attacks the electron-deficient C-2 carbon of the 2-halopyridine. This initial attack is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] During this step, the aromaticity of the pyridine ring is temporarily broken.
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the halide leaving group (e.g., Cl⁻, Br⁻). The stability of the Meisenheimer complex is crucial for the reaction to proceed. For attacks at the C-2 or C-4 positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization that is not possible with an attack at the C-3 position.[1][3]
The overall reactivity is influenced by the nature of the leaving group, with fluorides often being the most reactive, and the strength of the nucleophile.[4][5]
Caption: SNAr mechanism for 2-ethoxypyridine synthesis.
Experimental Protocol
This protocol details the synthesis of 2-ethoxypyridine from 2-chloropyridine and sodium ethoxide, generated in situ from sodium metal and absolute ethanol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Sodium (Na) | Na | 22.99 | 1.26 g | 55 | Cut into small pieces, rinsed with hexane to remove oil. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 40 mL | - | Anhydrous is critical. |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 5.68 g (4.73 mL) | 50 | Should be pure and dry. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction. |
| Saturated NaCl (aq) | NaCl | - | ~40 mL | - | For washing (brine). |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | For drying. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Step-by-Step Procedure
Part A: Preparation of Sodium Ethoxide Solution (Nucleophile Generation)
-
Causality: Sodium ethoxide is highly hygroscopic and reactive.[6] Generating it in situ from sodium and absolute ethanol ensures a fresh, anhydrous, and highly reactive nucleophile. The reaction is exothermic and produces flammable hydrogen gas, necessitating careful execution.
-
Setup: Assemble the three-neck flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a gas outlet bubbler under a gentle flow of inert gas (N₂ or Ar). Place a magnetic stir bar in the flask.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (1.26 g, 55 mmol) to the flask.
-
Ethanol Addition: Add 20 mL of absolute ethanol to the dropping funnel. Begin adding the ethanol dropwise to the sodium metal with gentle stirring. The reaction will start immediately, producing hydrogen gas and heat, which should cause the ethanol to reflux.[7]
-
Rate Control: Control the rate of addition to maintain a steady reflux. If the reaction becomes too vigorous, cool the flask with a water bath. If it subsides, gentle heating with a heating mantle may be applied.
-
Completion: After all the ethanol has been added, continue heating the mixture gently until all the sodium has completely dissolved. This process may take 2-3 hours.[7] The result is a clear, slightly yellowish solution of sodium ethoxide in ethanol.
-
Cooling: Allow the solution to cool to room temperature before proceeding.
Part B: Nucleophilic Aromatic Substitution Reaction
-
Substrate Addition: Once the sodium ethoxide solution has cooled, add the remaining 20 mL of absolute ethanol to dilute the mixture.
-
2-Chloropyridine Addition: Add 2-chloropyridine (4.73 mL, 50 mmol) dropwise to the stirred sodium ethoxide solution at room temperature. An initial exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle.
-
Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 2-chloropyridine spot. A white precipitate of sodium chloride (NaCl) will form as the reaction proceeds.
Part C: Workup and Purification
-
Causality: The workup is designed to remove the inorganic salt (NaCl), excess base, and the ethanol solvent, and to isolate the crude product. Pyridine-containing compounds can be basic, so a careful extraction is needed to isolate the neutral product.[8]
-
Cooling & Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Residue Treatment: To the resulting slurry, add approximately 50 mL of cold water to dissolve the NaCl and any unreacted sodium ethoxide.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic extracts and wash them with saturated aqueous NaCl (brine) (2 x 20 mL) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-ethoxypyridine as an oil.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-ethoxypyridine.
Workflow and Safety
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Safety and Handling Precautions
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide. Must be handled under an inert atmosphere and away from any water sources.[9] Use forceps to handle and rinse off mineral oil with a non-polar solvent like hexane before use.
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[10][11] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12] In case of fire, use a dry chemical extinguisher; DO NOT use water.[9]
-
2-Chloropyridine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated chemical fume hood.
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure no ignition sources are present during the reaction, extraction, and distillation steps.
-
General: Always wear appropriate PPE. Facilities should be equipped with an eyewash station and a safety shower.[9]
References
-
ethyl phenylcyanoacetate. Organic Syntheses Procedure. [Link]
-
Preparation of sodium ethoxide. PrepChem.com. [Link]
-
Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Chemistry Learner. [Link]
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Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. ChemRxiv. [Link]
-
SODIUM ETHOXIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Angewandte Chemie International Edition. [Link]
-
SODIUM ETHOXIDE, 95%. Gelest, Inc. [Link]
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SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
-
2-Ethoxypyridine. PubChem. [Link]
- A kind of method for synthesizing 2 ethoxy pyridines.
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Synthesis of (2-Ethoxypyridin-4-yl)methanol: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of (2-Ethoxypyridin-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for the chosen synthetic strategy.
Introduction: The Significance of this compound
Substituted pyridyl methanols are a class of compounds that feature prominently in the landscape of modern pharmaceuticals. The pyridine motif is a common scaffold in a multitude of biologically active molecules, and the hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications. The introduction of an ethoxy group at the 2-position can significantly modulate the electronic and steric properties of the pyridine ring, influencing its binding affinity to biological targets and altering its pharmacokinetic profile. Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutic agents.
This guide details a reliable three-step synthetic sequence to obtain this compound, commencing from the commercially available 2-chloropyridine-4-carboxylic acid. Each step is presented with a detailed protocol, a discussion of the reaction mechanism, and critical considerations for success.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The strategy involves an initial nucleophilic aromatic substitution to introduce the ethoxy group, followed by an esterification of the carboxylic acid, and a final reduction of the ester to the desired primary alcohol.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Ethoxypyridine-4-carboxylic Acid
The initial step in the synthesis is the displacement of the chloro substituent at the 2-position of the pyridine ring with an ethoxy group. This transformation is achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis.
Theoretical Background and Mechanism
The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of an electron-withdrawing carboxylic acid group at the 4-position further activates the ring towards nucleophilic substitution. The reaction proceeds through a Meisenheimer-like intermediate, where the ethoxide ion attacks the carbon bearing the chlorine atom. The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired 2-ethoxy derivative.
Caption: Simplified mechanism of the ethoxylation step.
Experimental Protocol
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Chloropyridine-4-carboxylic acid | 6313-54-8 | 157.55 | 10.0 g (63.5 mmol) | Starting material |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 6.48 g (95.2 mmol) | Use a freshly opened bottle or prepare fresh. |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | 150 mL | Dry over molecular sieves. |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | As needed | For acidification. |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction. | |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | For drying. |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (150 mL).
-
Carefully add sodium ethoxide (6.48 g, 95.2 mmol) to the ethanol with stirring until it is fully dissolved.
-
Add 2-chloropyridine-4-carboxylic acid (10.0 g, 63.5 mmol) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in water (100 mL).
-
Cool the aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 2-ethoxypyridine-4-carboxylic acid.
Part 2: Synthesis of Ethyl 2-Ethoxypyridine-4-carboxylate
With the carboxylic acid in hand, the next step is its conversion to the corresponding ethyl ester. This is crucial as the direct reduction of a carboxylic acid with many hydride reagents can be problematic due to the initial acid-base reaction. The esterification is achieved using a standard Fischer-Speier esterification method.
Theoretical Background and Mechanism
Fischer-Speier esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water[1]. In this protocol, thionyl chloride is used, which first reacts with ethanol to generate in situ the acidic catalyst (HCl) and ethyl chlorosulfite, which can also facilitate the esterification. The protonated carboxylic acid is more susceptible to nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.
Caption: Workflow for the esterification of 2-ethoxypyridine-4-carboxylic acid.
Experimental Protocol
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Ethoxypyridine-4-carboxylic acid | - | 167.16 | 10.0 g (59.8 mmol) | From Part 1. |
| Absolute Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | Anhydrous. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 6.5 mL (89.7 mmol) | Handle in a fume hood with caution. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction. | |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 144-55-8 | 84.01 | For washing. | |
| Brine | - | - | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying. |
Procedure:
-
Suspend 2-ethoxypyridine-4-carboxylic acid (10.0 g, 59.8 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (6.5 mL, 89.7 mmol) dropwise to the stirred suspension. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-ethoxypyridine-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 3: Synthesis of this compound
The final step is the reduction of the ethyl ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.
Theoretical Background and Mechanism
Lithium aluminum hydride is a potent source of hydride ions (H⁻)[2][3]. The reduction of an ester to a primary alcohol with LiAlH₄ proceeds in two stages. First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol[4][5].
Caption: Simplified mechanism for the LiAlH₄ reduction of the ester.
Experimental Protocol
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Ethyl 2-ethoxypyridine-4-carboxylate | - | 195.21 | 10.0 g (51.2 mmol) | From Part 2. |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 2.91 g (76.8 mmol) | Highly reactive with water. Handle with extreme care under anhydrous conditions. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | Dry over sodium/benzophenone ketyl. |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | 7727-73-3 | 322.20 | For quenching. | |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying. |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (2.91 g, 76.8 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 2-ethoxypyridine-4-carboxylate (10.0 g, 51.2 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Quenching: Carefully and slowly add water (3 mL) dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas. Ensure adequate ventilation and proceed with caution. Then, add 15% aqueous NaOH solution (3 mL), followed by water (9 mL).
-
Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure alcohol.
Expected Results and Characterization
The final product, this compound, is typically a solid or a viscous oil at room temperature. The structure and purity of the synthesized compound and intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the characteristic ethoxy, hydroxymethyl, and pyridine ring protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the disappearance of the ester carbonyl peak (around 1720 cm⁻¹).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of carboxylic acid | Incomplete reaction; Inefficient precipitation. | Ensure the reaction is run for a sufficient time (monitor by TLC). Check the pH carefully during acidification to ensure complete precipitation. |
| Step 2: Incomplete esterification | Insufficient reaction time or catalyst; Presence of water. | Increase the reflux time. Ensure all reagents and glassware are anhydrous. |
| Step 3: Low yield of alcohol | Incomplete reduction; Loss of product during workup. | Use a sufficient excess of LiAlH₄. Ensure anhydrous conditions during the reaction. Be careful during the quenching step to avoid overly vigorous reaction. Ensure thorough extraction of the product from the aluminum salts. |
| Step 3: Difficult filtration after quenching | Formation of a gelatinous precipitate. | The Fieser workup (sequential addition of water, 15% NaOH, and water in a 1:1:3 ratio relative to the mass of LiAlH₄) is designed to produce a granular precipitate. Ensure the ratios are correct and stir vigorously. Alternatively, a different workup procedure, such as quenching with ethyl acetate followed by acidification, can be attempted. |
References
-
Brainly.in. (2020, May 29). the reaction of 4-chloropyridine with sodium etoxide is example of. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄. Retrieved from [Link]
-
Pearson+. (n.d.). Provide the plausible mechanism for the following:2-chloropyridin... Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Wikipedia. (2020, July 15). Williamson ether synthesis. [Link]
-
YouTube. (2019, January 8). Reaction of Alkyl Halide with Sodium Alkoxide - Chemistry Class 12. [Link]
-
chemguide.co.uk. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
Sources
The (2-Ethoxypyridin-4-yl)methanol Scaffold: A Versatile Building Block in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Heterocycle
The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal framework for the design of novel drugs. Within this vast chemical space, the (2-Ethoxypyridin-4-yl)methanol scaffold has emerged as a particularly interesting building block. The strategic placement of an ethoxy group at the 2-position and a hydroxymethyl group at the 4-position offers a rich platform for molecular elaboration, enabling the synthesis of diverse compound libraries with the potential to modulate a wide range of biological targets.
The 2-alkoxy substitution can significantly influence the electronic nature of the pyridine ring, impacting its reactivity and interaction with biological macromolecules. The 4-hydroxymethyl group serves as a versatile synthetic handle, allowing for the introduction of various functionalities through reactions such as etherification, esterification, and oxidation to the corresponding aldehyde or carboxylic acid. This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, potential therapeutic applications, and expert insights into its utilization in contemporary drug discovery programs. While direct literature on this specific molecule is nascent, this document will draw upon established methodologies for closely related analogs to provide a robust and practical guide for researchers.
Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives can be approached through several strategic routes. A common and effective method involves a multi-step sequence starting from a readily available pyridine precursor. The following protocol is a representative example, adapted from established procedures for analogous 2-alkoxypyridine derivatives.
Protocol 1: Synthesis of this compound from 2-Chloropyridine-4-carboxaldehyde
This protocol outlines a two-step process: nucleophilic substitution of the chloro group with ethoxide, followed by reduction of the aldehyde to the primary alcohol.
Step 1: Synthesis of 2-Ethoxy-4-formylpyridine
-
Materials:
-
2-Chloro-4-formylpyridine
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add 2-chloro-4-formylpyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-ethoxy-4-formylpyridine, which can be purified by column chromatography.
-
-
Expert Insight: The use of a sodium alkoxide for nucleophilic aromatic substitution on a 2-halopyridine is a classic and efficient method. The reaction is typically driven to completion by heating. Anhydrous conditions are crucial to prevent hydrolysis of the starting material and product.
Step 2: Reduction to this compound
-
Materials:
-
2-Ethoxy-4-formylpyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-ethoxy-4-formylpyridine (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give this compound.
-
-
Expert Insight: Sodium borohydride is a mild and selective reducing agent for aldehydes, making it ideal for this transformation without affecting the pyridine ring. The reaction is typically fast and clean.
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Therapeutic Applications and Drug Discovery Potential
The this compound scaffold is a versatile starting point for the development of a wide array of therapeutic agents. The core structure can be elaborated to target various enzyme active sites and protein-protein interfaces.
Kinase Inhibitors in Oncology
The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The 2-ethoxy group can be oriented towards the solvent-exposed region or engage in hydrophobic interactions within the ATP-binding pocket, while the 4-hydroxymethyl group can be functionalized to interact with the hinge region or other key residues.
-
Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases are among the many kinase families that can be targeted.
-
Derivatization Strategy: The hydroxyl group can be converted to an ether or an amine to introduce side chains that can occupy the hydrophobic back pocket of the kinase domain.
Illustrative Data for Analogous Scaffolds
While specific data for this compound derivatives is not widely published, the following table presents data for structurally related pyridine-based kinase inhibitors to illustrate the potential potency.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | EGFR | 15 | Fictional Example |
| 2-Anilinopyridine | Aurora A | 50 | Fictional Example |
| 4-Phenoxypyridine | VEGFR2 | 25 | Fictional Example |
Modulators of Neurological Targets
Substituted pyridines have shown activity against a range of central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs) and ion channels. Derivatives of this compound could be explored for their potential as anticonvulsant, anxiolytic, or antipsychotic agents.[1][2]
-
Derivatization Strategy: Esterification of the hydroxymethyl group or its conversion to an amine can be used to introduce moieties that enhance blood-brain barrier penetration and target specific CNS receptors.
Anti-infective Agents
The pyridine ring is present in several antibacterial and antifungal compounds. The this compound scaffold can be used to generate novel anti-infective agents with improved efficacy and resistance profiles.
-
Mechanism of Action: Derivatives could potentially inhibit essential bacterial or fungal enzymes, or disrupt cell wall synthesis.
Hypothetical Signaling Pathway Involvement
Caption: Potential inhibition of a kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics across multiple disease areas. Its synthetic accessibility and the versatility of its functional groups provide a robust platform for medicinal chemists to explore. Future research should focus on the synthesis and biological evaluation of diverse libraries based on this scaffold to unlock its full therapeutic potential. The insights and protocols provided in this guide serve as a foundation for researchers to embark on this exciting area of drug discovery.
References
- Patent CN105237468B. A kind of method for synthesizing 2 ethoxy pyridines. Accessed March 7, 2026.
- Patent US5463055A. Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. Accessed March 7, 2026.
- Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological Evaluation of Some New 2-substituted Pyridine Derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187.
-
Request PDF. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Accessed March 7, 2026. [Link]
-
Matrix Fine Chemicals. (n.d.). (4-ETHOXYPYRIDIN-2-YL)METHANOL | CAS 19677-69-1. Accessed March 7, 2026. [Link]
-
PubChem. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. Accessed March 7, 2026. [Link]
- Patent WO2020073011A1. Compounds and compositions for treating conditions associated with apj receptor activity. Accessed March 7, 2026.
Sources
Strategic Protection of (2-Ethoxypyridin-4-yl)methanol in Medicinal Chemistry
Executive Summary
(2-Ethoxypyridin-4-yl)methanol is a bifunctional heterocyclic building block frequently encountered in the synthesis of kinase inhibitors and GPCR ligands. Its chemical behavior is defined by two competing reactivity centers: the nucleophilic primary alcohol and the basic pyridine nitrogen. Furthermore, the 2-ethoxy substituent introduces a unique sensitivity profile; while generally stable, it renders the ring electron-rich and susceptible to specific acid-catalyzed rearrangements (lactim-lactam tautomerism) under forcing conditions.
This guide details three field-proven protection strategies designed to isolate the alcohol functionality while preserving the integrity of the 2-ethoxypyridine core.
Part 1: Strategic Analysis & Chemical Sensitivity
Before selecting a protecting group, the researcher must understand the specific vulnerabilities of the scaffold.
The 2-Ethoxy Moiety: A Hidden Risk
Unlike simple aryl ethers, 2-alkoxypyridines are imidate esters. Under high thermal stress or strong acidic conditions (e.g., refluxing HBr or HI), they can undergo cleavage or rearrangement to the thermodynamically stable N-ethyl-2-pyridone .
-
Operational Rule: Avoid strong Lewis acids (BBr₃) and nucleophilic acids (HI) at elevated temperatures.
-
Safe Zone: Mild acids (AcOH, PPTS, dilute HCl at RT) are well-tolerated.
The Pyridine Nitrogen
The basic nitrogen (
-
Strategy: If the nitrogen interferes, it must be masked (protonated) or oxidized (N-oxide).
The Primary Alcohol
This is the primary target for protection. It is unhindered and reacts rapidly with electrophiles.
Part 2: Proven Protection Protocols
Strategy A: Silyl Ether Protection (TBS)
Best For: General synthesis, base resistance, and orthogonality to esters/amines. Mechanism: The bulky tert-butyldimethylsilyl (TBS) group effectively masks the alcohol. The reaction is driven by imidazole, which acts as a nucleophilic catalyst and acid scavenger.
Protocol 1: TBS Protection
Reagents:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve this compound and imidazole in anhydrous DMF under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0 °C. Add TBSCl portion-wise over 5 minutes.
-
Note: The reaction is exothermic.[1] Cooling prevents side reactions at the pyridine nitrogen.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Rf of product will be significantly higher than starting material).
-
Workup: Dilute with
or EtOAc. Wash sequentially with water (x3) and brine (x1) to remove DMF and imidazole hydrochloride.-
Critical: Do not use acidic washes (e.g., 1M HCl) during workup to avoid premature cleavage or salt formation with the pyridine.
-
-
Purification: Dry over
, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
Protocol 2: Selective TBS Deprotection
Reagent: Tetrabutylammonium fluoride (TBAF) in THF.
Condition: 1.1 equiv TBAF, THF,
Strategy B: Acetal Protection (THP)
Best For: Stability against strong bases (e.g., organolithiums, Grignards) and reducing agents (
Protocol 3: THP Protection
Reagents:
-
Substrate (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
DCM (Dichloromethane) (0.2 M)
Step-by-Step:
-
Setup: Dissolve the alcohol and DHP in dry DCM.
-
Catalysis: Add PPTS at RT.
-
Why PPTS? It is a mild acid catalyst (
). Stronger acids like -TsOH might protonate the pyridine nitrogen excessively, retarding the reaction or risking ethoxy cleavage.
-
-
Completion: Stir for 4–16 hours.
-
Quench: Add saturated aqueous
. -
Isolation: Extract with DCM, dry, and concentrate.
Protocol 4: THP Deprotection
Reagents: PPTS (0.2 equiv) in MeOH or AcOH:THF:Water (4:2:1). Condition: Heat to 40–50 °C. Note: The 2-ethoxy group remains stable under these mild acidic conditions.
Strategy C: Nitrogen Masking (N-Oxide)
Best For: Activating the ring for C-H functionalization or preventing nitrogen chelation during metal catalysis. Mechanism: The N-oxide acts as a temporary protecting group for the nitrogen lone pair.
Protocol 5: N-Oxidation
Reagents:
-
Substrate (1.0 equiv)
-
m-CPBA (1.1 equiv)
-
DCM or
Step-by-Step:
-
Addition: To a solution of the pyridine substrate in DCM at 0 °C, add m-CPBA slowly.
-
Monitoring: Stir at RT for 2–6 hours. The product will be much more polar.
-
Workup: Wash with aqueous
(to quench peroxides) and saturated . -
Note: The 2-ethoxy group activates the ring, making oxidation faster than unsubstituted pyridine.
Restoration (Deoxygenation):
-
Treat with
(Caution: exothermic) or Zn dust in AcOH to restore the pyridine.
Part 3: Comparative Stability Data
| Protecting Group | Reagent | Stability: Base (NaOH) | Stability: Acid (HCl) | Stability: Reduction (LAH) | Stability: Oxidation | 2-OEt Compatibility |
| TBS Ether | TBSCl | High | Low (Cleaves) | High | High | Excellent |
| THP Acetal | DHP | Excellent | Very Low | Excellent | High | Good (Avoid strong acid/heat) |
| Acetate | Low (Hydrolyzes) | Moderate | Low (Reduces) | Moderate | Excellent | |
| Benzyl Ether | BnBr | High | High | High | Moderate | Moderate (Hydrogenolysis risks ring reduction) |
Part 4: Decision Logic & Workflow
Caption: Decision tree for selecting the optimal protecting group based on downstream reaction conditions.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link
-
Tasker, S. Z., et al. (2012). Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration.[2] The Journal of Organic Chemistry. Link
-
Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. Link
-
BenchChem. (2025). Stability of TBS and TIPS Protecting Groups. Link
Sources
functionalization of (2-Ethoxypyridin-4-yl)methanol hydroxyl group
Application Note: Strategic Functionalization of the (2-Ethoxypyridin-4-yl)methanol Hydroxyl Group in Medicinal Chemistry
Structural Rationale & Causality in Scaffold Design
In contemporary drug discovery, the pyridine ring is a privileged scaffold due to its ability to act as a hydrogen bond acceptor and improve aqueous solubility. However, unsubstituted pyridines are often susceptible to rapid oxidative metabolism. The incorporation of an ethoxy group at the 2-position in This compound serves a dual purpose: it sterically shields the nitrogen lone pair, modulating its basicity (pKa), and introduces a lipophilic vector that enhances metabolic stability.
The 4-hydroxymethyl group (-CH₂OH) acts as a highly versatile synthetic handle. Because it is a primary alcohol isolated from the aromatic core by a methylene bridge, it avoids the resonance-driven deactivation typical of phenolic hydroxyls. This allows for orthogonal functionalization strategies—such as oxidation, activation, or direct etherification—enabling medicinal chemists to rapidly generate diverse libraries of target compounds, including potent angiogenesis inhibitors ([1]()).
Strategic Functionalization Pathways
The functionalization of the -CH₂OH group must be carefully selected based on the desired downstream linkage and the tolerance of the ethoxypyridine core to specific reaction conditions.
-
Pathway A: Mild Oxidation to Aldehyde. Converting the primary alcohol to an aldehyde opens the door to reductive aminations and Wittig olefinations. We utilize Dess-Martin Periodinane (DMP) rather than Jones reagent to prevent over-oxidation to the carboxylic acid, and we avoid Swern conditions to eliminate the generation of malodorous dimethyl sulfide, which complicates late-stage purification ([2]([Link])).
-
Pathway B: Activation via Mesylation. The native hydroxyl group is a poor leaving group. By converting it into a methanesulfonate (mesylate), the benzylic-like position is highly activated for Sₙ2 displacement. This causality is critical for synthesizing 4-pyridylalkylthio derivatives, which have demonstrated profound efficacy in modulating vascular permeability ([1]()).
-
Pathway C: Direct Etherification (Modified Mitsunobu). To form aryl ethers without the harsh basic conditions of a Williamson ether synthesis, a modified Mitsunobu reaction is employed. Utilizing 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-PPh₃) prevents the formation of difficult-to-remove hydrazine byproducts typical of standard DEAD/DIAD reagents ([3]([Link])).
Quantitative Data: Reaction Optimization Summary
The following table summarizes the optimized parameters for the three primary functionalization routes, providing a comparative baseline for reaction selection.
| Functionalization Route | Reagents & Conditions | Typical Yield (%) | Key Advantage | Downstream Application |
| Oxidation | DMP (1.2 eq), DCM, 0 °C to RT, 2h | 85 - 92% | Chemoselective; no over-oxidation to acid. | Reductive amination (amine libraries). |
| Mesylation | MsCl (1.5 eq), Et₃N (2.0 eq), DCM, 0 °C, 1h | 90 - 95% | Rapid activation; quantitative conversion. | Sₙ2 displacement (thioethers/amines). |
| Mitsunobu Coupling | Phenol, ADDP, PS-PPh₃, THF, RT, 16h | 65 - 80% | Mild conditions; simplified purification. | Aryl ether linkages (e.g., PPAR agonists). |
Visualizing the Workflows
Divergent functionalization pathways of this compound in drug discovery.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating specific Quality Control (QC) checkpoints to ensure mechanistic fidelity before proceeding to subsequent synthetic steps.
Protocol 1: Mild Oxidation to 2-Ethoxyisonicotinaldehyde
Causality: Dichloromethane (DCM) is utilized as a non-coordinating, aprotic solvent to maximize the solubility of the hypervalent iodine reagent while preventing solvent-substrate side reactions.
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 mmol) portion-wise over 5 minutes. The slight excess ensures complete consumption of the starting material without complicating purification.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Quench & Workup: Dilute the mixture with a 1:1 solution of saturated aqueous NaHCO₃ and Na₂S₂O₃ (10 mL). Stir vigorously for 15 minutes until the organic layer is clear (this reduces unreacted DMP and neutralizes acetic acid byproducts). Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation (QC): Perform ¹H-NMR (CDCl₃). The successful oxidation is confirmed by the disappearance of the methylene protons (~4.6 ppm) and the emergence of a sharp aldehyde singlet at ~10.0 ppm.
Protocol 2: Synthesis of 4-Pyridylalkylthio Derivatives via Mesylate Activation
Causality: Triethylamine (Et₃N) is strictly required to act as an acid scavenger, preventing the generated HCl from protonating the ethoxypyridine nitrogen, which would drastically reduce Sₙ2 reactivity.
Two-step synthesis of 4-pyridylalkylthio derivatives via mesylate activation.
-
Mesylation: Dissolve the alcohol (1.0 mmol) and Et₃N (2.0 mmol) in anhydrous DCM (8 mL) at 0 °C. Add Methanesulfonyl chloride (MsCl, 1.5 mmol) dropwise. Stir for 1 hour at 0 °C.
-
Intermediate Isolation: Quench with ice water, extract with DCM, wash with brine, dry, and concentrate. QC Check: ¹H-NMR must show the -CH₂- protons shifting downfield from ~4.6 ppm to ~5.2 ppm.
-
Thioether Formation: Dissolve the crude mesylate in anhydrous DMF (5 mL). Add the desired thiol (R-SH, 1.2 mmol) and anhydrous K₂CO₃ (2.0 mmol). DMF is selected to solubilize the carbonate and maximize the nucleophilicity of the thiolate anion. Heat to 80 °C for 4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3 x 10 mL) to remove DMF. Dry and concentrate.
Protocol 3: Modified Mitsunobu Etherification
Causality: Standard Mitsunobu conditions (DEAD/PPh₃) often result in complex mixtures that are difficult to purify via standard chromatography. By substituting DEAD with ADDP and using polymer-supported PPh₃, the phosphine oxide byproduct remains bound to the solid resin and can be simply filtered away.
-
Preparation: In a dry vial, combine this compound (1.0 mmol), the target phenol (1.1 mmol), and PS-PPh₃ (1.5 mmol, loading ~3 mmol/g) in anhydrous THF (10 mL).
-
Coupling: Add ADDP (1.5 mmol) in one portion. Stir the suspension at room temperature for 16 hours under argon.
-
Purification: Filter the reaction mixture through a short pad of Celite to remove the PS-PPh₃ oxide and the precipitated hydrazine byproduct of ADDP. Wash the pad with THF (5 mL).
-
Self-Validation (QC): Concentrate the filtrate and analyze via LC-MS. The mass spectrum should cleanly exhibit the [M+H]⁺ ion of the target aryl ether with minimal trace of phosphine oxide contamination.
References
1.[1] Novel compounds having 4-pyridylalkylthio group as substituent. European Patent Office (EP 2527326 B1). URL: 2.[2] A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols. Journal of the American Chemical Society. URL:[Link] 3.[3] ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. ResearchGate. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing (2-Ethoxypyridin-4-yl)methanol Synthesis
Welcome to the Technical Support Center for the synthesis of (2-Ethoxypyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are experiencing yield bottlenecks or purity issues during the two-step conversion of 2-chloroisonicotinic acid (or its esters) to this compound.
Our methodology focuses on causality: understanding why a reaction fails is the first step to building a self-validating, high-yield protocol.
Reaction Pathway & Critical Bottlenecks
Synthetic workflow for this compound highlighting critical failure points.
Troubleshooting Guide & FAQs
Q1: My nucleophilic aromatic substitution (SNAr) step to form 2-ethoxyisonicotinic acid is stalling at 50% conversion. How can I drive it to completion? A: The displacement of the 2-chloro substituent by sodium ethoxide requires substantial thermal energy to overcome the activation barrier of the pyridine ring[1]. If your reaction is stalling, the root cause is typically one of three factors:
-
Insufficient Temperature: The reaction must be run at a vigorous reflux (78–80 °C in ethanol). Running this at room temperature or mild heating will result in predominantly unreacted starting material.
-
Water Contamination: Sodium ethoxide is highly hygroscopic. If your ethanol is not strictly anhydrous, water will react with NaOEt to form sodium hydroxide (NaOH). Hydroxide is a competing nucleophile that can form 2-hydroxyisonicotinic acid, permanently stalling your desired ethoxylation.
-
Stoichiometry: Because the starting material is a carboxylic acid, the first equivalent of NaOEt is immediately consumed to deprotonate the acid. You must use a minimum of 2.5 to 3.0 equivalents of NaOEt to ensure enough active nucleophile remains for the SNAr.
Q2: I am using Sodium Borohydride (NaBH₄) in methanol to reduce the 2-ethoxyisonicotinic acid intermediate, but I am recovering unreacted starting material. Why? A: NaBH₄ alone is an insufficiently powerful reducing agent for isolated carboxylic acids. While it readily reduces aldehydes and ketones, it will merely deprotonate a carboxylic acid to form a highly stable, unreactive carboxylate salt. To successfully reduce the 2-ethoxypyridine-4-carboxylic acid intermediate, you must use a stronger hydride source such as Lithium Aluminum Hydride (LiAlH₄) or a Borane-THF complex (BH₃·THF)[2]. Alternatively, if you must use NaBH₄, you need to activate the acid first (e.g., by converting it to a mixed anhydride or an ester) or use an additive like Iodine (I₂) to generate borane in situ.
Q3: My reduction went to completion according to LC-MS, but my isolated yield of this compound is less than 30%. Where is my product going? A: Your product is likely being lost in the aqueous workup. Pyridine-alcohols are highly polar and exhibit significant water solubility. When quenching a LiAlH₄ reduction with Fieser's method (water/NaOH/water), the resulting aluminum salts can trap the polar product, or the product may simply remain in the aqueous phase during extraction. Solution: Saturate the aqueous layer with NaCl (salting out) before extraction, and extract multiple times with a highly polar organic solvent like ethyl acetate or a 9:1 Dichloromethane/Methanol mixture. Alternatively, use BH₃·THF for the reduction, which allows for a cleaner methanol quench and avoids bulky aluminum emulsion networks.
Quantitative Data: Reducing Agent Comparison
Choosing the right reducing agent is the most critical variable in optimizing the yield of the final step. Below is a comparative analysis of standard reduction conditions for 2-ethoxyisonicotinic acid.
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Pros & Cons |
| BH₃·THF | THF | 0 to 65 | 4–6 | 80–90% | Pro: Highly selective for carboxylic acids; clean workup.Con: Requires strict anhydrous conditions. |
| LiAlH₄ | THF | 0 to 65 | 2–4 | 75–85% | Pro: Very fast and powerful[2].Con: Prone to forming intractable emulsions during aqueous quench. |
| NaBH₄ / I₂ | THF | 0 to 65 | 6–8 | 65–75% | Pro: Safer alternative to LiAlH₄.Con: Generates iodine byproducts requiring thiosulfate wash. |
| NaBH₄ (alone) | MeOH | 25 to 65 | 24 | < 5% | Pro: Mild.Con: Thermodynamically incapable of reducing the carboxylate anion. |
Self-Validating Standard Operating Procedure (SOP)
To ensure high scientific integrity, this protocol embeds analytical checkpoints directly into the workflow. Do not proceed to subsequent steps until the validation criteria are met.
Step 1: Synthesis of 2-Ethoxyisonicotinic Acid
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-chloroisonicotinic acid (1.0 eq) in anhydrous ethanol (0.5 M concentration).
-
Reagent Addition: Slowly add a freshly prepared solution of Sodium Ethoxide in ethanol (3.0 eq) at 0 °C. The solution will briefly exotherm as the carboxylate salt forms.
-
Reflux: Attach a reflux condenser and heat the reaction to 80 °C for 16 hours.
-
Validation Checkpoint 1 (LC-MS/TLC): Sample 50 µL of the reaction, quench with 1 N HCl, and extract into EtOAc. Analyze via LC-MS. Do not proceed until the 2-chloroisonicotinic acid peak is <2% by UV area.
-
Workup: Concentrate the ethanol under reduced pressure. Dissolve the residue in minimal water and cool to 0 °C. Carefully acidify to pH 3–4 using 1 N HCl.
-
Isolation: Filter the resulting white/pale-yellow precipitate, wash with ice-cold water, and dry under high vacuum to constant weight.
Step 2: Reduction to this compound
-
Preparation: Suspend the dried 2-ethoxyisonicotinic acid (1.0 eq) in anhydrous THF (0.3 M) under argon. Cool to 0 °C.
-
Reduction: Dropwise, add BH₃·THF (1 M in THF, 2.5 eq). Caution: Vigorous hydrogen gas evolution will occur.
-
Heating: Once gas evolution ceases, warm the reaction to room temperature, then heat to 65 °C (reflux) for 5 hours.
-
Validation Checkpoint 2 (TLC): Quench a 50 µL aliquot in methanol. Run TLC (Eluent: 100% EtOAc). The starting acid should be completely consumed, replaced by a lower-Rf spot (the alcohol).
-
Quench: Cool the flask to 0 °C. Slowly add Methanol until bubbling stops to destroy excess borane. Reflux the quenched mixture for 1 hour to break up borate esters.
-
Extraction: Concentrate the mixture. Redissolve in EtOAc and wash with saturated aqueous NaHCO₃. Extract the aqueous layer three additional times with EtOAc (to combat the high water solubility of the product).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure this compound.
References
- Benchchem. (n.d.). 2-Ethoxypyridine-4-carboxaldehyde.
- Benchchem. (n.d.). 5-(Chloromethyl)-2-ethoxypyridine chemical properties.
Sources
Technical Support Center: Stability of the 2-Ethoxypyridine Moiety Under Acidic Conditions
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for handling the 2-ethoxypyridine moiety in acidic environments. The 2-alkoxypyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its stability, or controlled lability, is crucial for multi-step syntheses and final drug product formulation. This document addresses the most common questions and challenges encountered in the lab.
Part 1: Fundamental Principles of Stability
This section addresses the core chemical principles governing the stability of the 2-ethoxypyridine group. Understanding these fundamentals is key to diagnosing and solving experimental issues.
Q1: What is the general mechanism of ether cleavage under acidic conditions?
Answer: The cleavage of an ether bond is a well-understood acid-catalyzed nucleophilic substitution reaction.[3] Ethers are generally quite stable due to the strength of the C-O bond and the fact that an alkoxide (RO⁻) is a very poor leaving group.[4] Strong acid is required to initiate the reaction via two primary steps:
-
Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether's oxygen atom by a strong acid (e.g., HBr, HI).[4][5] This converts the alkoxy group into its conjugate acid, which is a much better leaving group (a neutral alcohol molecule, ROH).[4]
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻, I⁻), attacks one of the carbon atoms adjacent to the protonated oxygen.[5][6]
The pathway of this second step depends on the structure of the ether:
-
Sₙ2 Mechanism: If the carbon atoms are primary or methyl, the nucleophile attacks the less sterically hindered carbon in a bimolecular fashion. This is the most likely pathway for the ethyl group of 2-ethoxypyridine.[6]
-
Sₙ1 Mechanism: If one of the carbon atoms is tertiary and can form a stable carbocation, the reaction proceeds through an Sₙ1 mechanism after the leaving group departs.[4][5]
Aryl ethers, such as the pyridine-oxygen bond, are generally resistant to cleavage because the aromatic ring prevents the backside attack required for an Sₙ2 reaction and the formation of an aryl cation for an Sₙ1 reaction is highly unfavorable.[6] Therefore, cleavage almost always occurs at the alkyl-oxygen bond, yielding a phenol (or in this case, 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone).[6]
Q2: How does the pyridine nitrogen atom affect the stability of the 2-ethoxy group in acid?
Answer: The presence of the pyridine nitrogen introduces a critical competing equilibrium that modulates the ether's stability. In an acidic medium, there are two basic sites that can be protonated: the ether oxygen and the pyridine nitrogen.
The pyridine nitrogen is significantly more basic (pKa of pyridinium ion is ~5.3) than the ether oxygen (pKa of a protonated ether is approx. -3 to -4).[7] Consequently, under most acidic conditions, the pyridine nitrogen will be preferentially protonated.
This initial protonation has a profound electronic effect:
-
Electron-Withdrawing Effect: The resulting pyridinium cation is strongly electron-deficient. This positive charge withdraws electron density from the entire ring system, including the C2 position attached to the ether oxygen.
-
Destabilization of the Transition State: This electron-withdrawing effect makes the ether oxygen less basic and less likely to be protonated. It also destabilizes the transition state of the subsequent nucleophilic attack, making the ether linkage more resistant to cleavage compared to a simple alkoxybenzene derivative.
Therefore, cleavage of the 2-ethoxy group requires overcoming the initial protonation of the nitrogen and then forcing the protonation of the less basic ether oxygen. This generally requires harsher conditions (stronger acid, higher temperatures) than for ethers on electron-rich aromatic systems.
Diagram: Competing Protonation Equilibria
Below is a diagram illustrating the two possible protonation sites on the 2-ethoxypyridine molecule in the presence of an acid (H-A).
Caption: Competing protonation sites on 2-ethoxypyridine.
Part 2: Troubleshooting Guide & FAQs
This section provides practical advice for common experimental scenarios.
Scenario 1: Unexpected Cleavage of the 2-Ethoxy Group
Q: My 2-ethoxypyridine moiety is being cleaved during my reaction or workup, which is supposed to be stable. Why is this happening and how can I prevent it?
A: Unintended cleavage typically occurs when conditions are harsher than anticipated. Several factors can contribute to this:
-
Acid Strength and Nucleophilicity: Strong acids that also have a highly nucleophilic conjugate base, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are very effective at cleaving ethers.[6] Hydrochloric acid (HCl) is less effective because chloride is a weaker nucleophile.[3] Acids with non-nucleophilic counter-ions (e.g., trifluoroacetic acid (TFA), sulfuric acid, p-toluenesulfonic acid) are much less likely to cause cleavage unless water is present to act as the nucleophile, which is a much slower process.
-
Temperature: The rate of chemical reactions, including ether cleavage, increases with temperature.[8] A reaction that is stable at room temperature may show significant cleavage when heated.
-
Reaction Time: Prolonged exposure to even moderately acidic conditions can lead to slow degradation and cleavage over time.
-
Lewis Acids: The presence of strong Lewis acids (e.g., BBr₃, AlCl₃) can also readily promote ether cleavage, sometimes even more effectively than protic acids.[4][9]
Troubleshooting Steps:
-
Modify Your Acid: If using HBr or HI, switch to HCl for workups. For reaction conditions, consider using organic acids like acetic acid or formic acid, or sulfonic acids like p-TsOH if compatible with your chemistry.
-
Lower the Temperature: Perform your reaction and aqueous workups at a lower temperature (e.g., 0 °C or below) to minimize the rate of the cleavage side reaction.
-
Reduce Exposure Time: Minimize the time your compound is in contact with the acidic medium. Perform extractions quickly and neutralize the organic layer promptly.
-
Use a Buffered System: If pH control is critical, consider using an acidic buffer system instead of a strong, unbuffered acid.
Data Table: General Stability under Common Acidic Conditions
| Acidic Condition (Aqueous/Organic) | Temperature | Nucleophilicity of Anion | Expected Stability of 2-Ethoxypyridine |
| 1M HCl | 0 - 25 °C | Moderate | Generally Stable |
| >6M HCl | > 50 °C | Moderate | Potentially Labile |
| 48% HBr | 25 °C | High | Labile, slow cleavage |
| 48% HBr | > 80 °C | High | Labile , rapid cleavage |
| Trifluoroacetic Acid (TFA), neat | 25 °C | Low | Generally Stable |
| Acetic Acid, neat | 25 - 100 °C | Low | Generally Stable |
| H₂SO₄ (5-10% in H₂O) | 25 °C | Very Low | Generally Stable |
| BBr₃ in CH₂Cl₂ | -78 °C to 25 °C | High (Bromide source) | Labile , effective cleavage |
Scenario 2: The 2-Ethoxy Group Fails to Cleave When Desired
Q: I am trying to deprotect the 2-ethoxy group to form the corresponding 2-pyridone, but the reaction is sluggish or does not proceed. What can I do?
A: This is a common challenge, directly related to the stability imparted by the pyridine nitrogen. To achieve efficient cleavage, you must use conditions that are forceful enough to drive the unfavorable ether-oxygen protonation and subsequent nucleophilic attack.
Troubleshooting Workflow for Incomplete Cleavage
Caption: Troubleshooting workflow for failed 2-ethoxypyridine cleavage.
Recommended Strategies:
-
High Concentration of Strong, Nucleophilic Acid: This is the most common and effective method. Using concentrated HBr (48%) or HI at elevated temperatures (reflux) provides both a high concentration of protons and the necessary strong nucleophile to drive the Sₙ2 reaction.
-
Strong Lewis Acids: Boron tribromide (BBr₃) is exceptionally effective at cleaving aryl ethers. It does not require protonation; the Lewis acidic boron coordinates to the ether oxygen, activating it for cleavage. This is often successful when protic acids fail.
-
Microwave Irradiation: For difficult substrates, using microwave heating in combination with a strong acid like HBr can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.
Part 3: Key Experimental Protocols
The following protocols provide validated, step-by-step procedures for common laboratory tasks involving the 2-ethoxypyridine moiety.
Protocol 1: Stability Test Under Acidic Conditions
This protocol allows you to quickly assess the stability of your specific 2-ethoxypyridine-containing compound to a given acidic condition.
-
Preparation: In a small vial, dissolve a small amount (2-5 mg) of your compound in a suitable solvent (1.0 mL, e.g., Dioxane, CH₂Cl₂, or MeOH) that is miscible with your chosen aqueous acid.
-
Initial Analysis: Spot the solution on a TLC plate and take an initial LCMS reading to serve as a t=0 baseline.
-
Acid Addition: Add the acidic solution to be tested (e.g., 0.2 mL of 3M HCl).
-
Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C). At regular intervals (e.g., 1h, 4h, 12h), take a small aliquot of the reaction mixture.
-
Sample Quench & Analysis: Quench the aliquot by diluting it into a mixture of saturated NaHCO₃ solution and ethyl acetate. Analyze the organic layer by TLC and LCMS.
-
Evaluation: Compare the TLC spots and LCMS traces over time to the t=0 sample. The appearance of a new, more polar spot (the 2-pyridone product) and a corresponding mass peak indicates cleavage.
Protocol 2: Standard Deprotection (Cleavage) of 2-Ethoxypyridine
This protocol describes a standard method for cleaving the 2-ethoxy group to yield the 2-pyridone.
WARNING: This procedure uses concentrated, corrosive acid at high temperatures. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add your 2-ethoxypyridine substrate (1.0 eq).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add aqueous hydrobromic acid (48% w/w, typically 5-10 mL per gram of substrate).
-
Heating: Lower the flask into a pre-heated heating mantle or oil bath and heat the mixture to reflux (approx. 110-120 °C).
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with care into a NaHCO₃ solution, extracting with ethyl acetate, and analyzing by TLC or LCMS until the starting material is consumed. Reactions can take from 2 to 24 hours depending on the substrate.
-
Work-up: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath. Carefully and slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or by pouring the reaction mixture over crushed ice and then neutralizing.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume). Note: The 2-pyridone product may have moderate water solubility.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.
References
-
Brycki, B. (1990). Kinetics and mechanism of acid hydrolysis of 2‐carboethoxypyridine N‐oxides. Journal of Physical Organic Chemistry. Available at: [Link]
-
Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wikipedia contributors. (n.d.). Ether cleavage. In Wikipedia. Retrieved from: [Link]
-
Dziuganowska, Z. A., & Brycki, B. (2002). Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Journal of Organic and Inorganic Chemistry. Available at: [Link]
-
Shearson Editorial Services. (2018). How to describe removal of protecting groups. Shearson Editorial Services. Available at: [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from: [Link]
-
ResearchGate. (n.d.). Scheme 2. Cleavage of pyridine aminophosphinic acids 3 and pyridine phosphine oxides 4. ResearchGate. Retrieved from: [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Independent tuning of the pKa or the E1/2 in a family of ruthenium pyridine-imidazole complexes. PubMed Central. Retrieved from: [Link]
-
Chemistry Steps. (2022). The pKa in Organic Chemistry. Chemistry Steps. Available at: [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
Luts, K., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Available at: [Link]
-
Akol, E., & Tastan, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Lithiation of 2-Ethoxypyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 2-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your success with this reaction.
The Principle: Directed ortho-Metalation (DoM)
The lithiation of 2-ethoxypyridine is a classic example of Directed ortho-Metalation (DoM). In this reaction, the ethoxy group acts as a Directed Metalation Group (DMG). The heteroatom (oxygen) in the DMG coordinates to the Lewis acidic lithium ion of the organolithium base. This pre-coordination complex brings the base into close proximity to the C3 proton, leading to its selective abstraction over other protons on the pyridine ring. This process generates a potent 2-ethoxy-3-lithiopyridine nucleophile, which can then be trapped with a wide variety of electrophiles to yield 3-substituted 2-ethoxypyridine derivatives.[1][2]
Caption: Mechanism of Directed ortho-Metalation on 2-ethoxypyridine.
Optimized Experimental Protocol: Lithiation and Silylation
This protocol describes a general procedure for the C3-lithiation of 2-ethoxypyridine and subsequent quenching with trimethylsilyl chloride (TMSCl) as a model electrophile. This reaction is useful for confirming successful lithiation via NMR analysis or for protecting the C3 position.
Step-by-Step Methodology:
-
Glassware and Atmosphere Preparation:
-
All glassware (round-bottom flask, dropping funnel, septa) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum to remove all traces of moisture.[3][4]
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry, inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reagent Setup:
-
In the main reaction flask equipped with a magnetic stir bar, dissolve 2-ethoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
-
Lithiation:
-
Charge a dry, inert gas-purged syringe with a solution of sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 eq.).[4][5]
-
Add the s-BuLi solution dropwise to the stirred solution of 2-ethoxypyridine over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
A color change (typically to yellow or orange) is often observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
-
Quenching:
-
In a separate dry syringe, take up the electrophile, trimethylsilyl chloride (TMSCl, 1.2 eq.).
-
Add the TMSCl dropwise to the reaction mixture at -78 °C. A slight exotherm may be observed.
-
After the addition, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1-2 hours.
-
-
Work-up and Isolation:
-
Once at room temperature, cautiously quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-ethoxy-3-(trimethylsilyl)pyridine.
-
Caption: General experimental workflow for the lithiation of 2-ethoxypyridine.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Q1: I got a very low yield or recovered only my starting material. What went wrong?
A1: This is the most common issue and usually points to one of three culprits: insufficient basicity, degradation of the base, or quenching by an unseen electrophile (like water).
-
Cause 1: Inactive Reagents. Organolithium reagents are highly reactive and can be degraded by traces of air or moisture in the bottle during storage or transfer.[3]
-
Solution: Titrate your organolithium solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. Always use a fresh bottle or one that has been stored and handled under strict inert atmosphere conditions.
-
-
Cause 2: Inadequate Anhydrous Conditions. Trace amounts of water in the solvent or on the glassware will rapidly quench the organolithium base before it can deprotonate the pyridine.
-
Solution: Ensure all glassware is rigorously dried.[4] Use freshly distilled anhydrous solvents. Purge the entire apparatus with inert gas for an extended period before adding reagents.
-
-
Cause 3: Reaction Temperature Too Low for the Chosen Base. While -78 °C is standard, some bases like LDA can be sluggish at this temperature, leading to incomplete deprotonation within the typical timeframe.[6]
-
Solution: If using LDA, consider a slightly higher temperature (e.g., -40 °C) or a longer reaction time. However, be aware that higher temperatures can promote side reactions with alkyllithiums.[7]
-
Q2: My NMR shows a mixture of products, with substitution at both the C3 and C6 positions. How can I improve regioselectivity?
A2: Poor regioselectivity indicates that deprotonation is not being exclusively directed by the ethoxy group. This can happen if the base is too small or if reaction conditions favor the thermodynamically more stable C6-lithiated species.
-
Cause 1: Base Selection. While the ethoxy group directs to C3 (the kinetic product), the C6 proton is also acidic due to its proximity to the ring nitrogen. Certain base/additive systems, like the superbase n-BuLi-LiDMAE, have been shown to preferentially metalate at C6.[8]
-
Cause 2: Isomerization. The initially formed C3-lithiated species could potentially isomerize to a more stable C6-lithiated intermediate if the reaction is left too long or at too high a temperature. This phenomenon, known as a "halogen dance" in related systems, can also apply to lithiated species.[10]
-
Solution: Keep reaction times and temperatures to the minimum required for full conversion. Quench the reaction at -78 °C without allowing it to warm up beforehand.
-
Q3: I see a significant side-product with a mass corresponding to the addition of a butyl group to my starting material. Why did this happen?
A3: This is a classic side reaction where the organolithium reagent acts as a nucleophile instead of a base, attacking the electron-deficient pyridine ring. [1]
-
Cause 1: Non-hindered, Nucleophilic Base. n-Butyllithium is more prone to this side reaction than its more sterically hindered counterparts.[11]
-
Cause 2: Reaction Temperature. Nucleophilic addition is more competitive at higher temperatures.
Sources
- 1. baranlab.org [baranlab.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents [jove.com]
- 6. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. vapourtec.com [vapourtec.com]
Technical Support Center: Handling Hygroscopic Pyridine Methanol Derivatives
Welcome to the Technical Support Center. Handling pyridine methanol derivatives (such as 2-, 3-, and 4-pyridinemethanol) requires precise environmental control. Because these molecules feature both a basic pyridine nitrogen and a protic hydroxymethyl group, they act as thermodynamic sinks for atmospheric moisture. This dual hydrogen-bonding capability makes them highly hygroscopic, which in turn facilitates rapid photo-oxidation and degradation if improperly managed.
Below is our comprehensive troubleshooting guide, designed to explain the causality behind common handling failures and provide self-validating protocols to ensure the integrity of your moisture-sensitive workflows.
Workflow Visualization
Workflow for the inspection, drying, and storage of hygroscopic pyridine methanol derivatives.
Troubleshooting & FAQs
Q1: My 4-pyridinemethanol stock turned yellow and shows extra peaks on HPLC. What is the mechanism of this degradation, and can it be reversed? A1: Causality: Pyridine methanol derivatives are highly susceptible to photo-oxidation and moisture-induced degradation[1]. Once the basic pyridine nitrogen absorbs water from the air, the moisture acts as a facilitator for the photochemical oxidation of the hydroxymethyl group into an aldehyde or carboxylic acid. This structural change manifests visually as a dark yellow or brown discoloration[1][2]. Solution: This chemical degradation cannot be reversed by simple drying. You must purify the degraded batch by distillation over a drying agent like calcium hydride (CaH₂) or discard it[3]. To prevent recurrence, store solutions protected from light (in amber vials) and purge the headspace with an inert gas like argon to displace oxygen and moisture[1].
Q2: I need to dry a wet batch of 2-pyridinemethanol. Can I just use rotary evaporation or simple distillation? A2: Causality: No. Pyridine and its derivatives form a minimum-boiling azeotrope with water (e.g., a pyridine/water mixture boils at 94°C)[3]. Because the vapor phase has the same composition as the liquid phase at this azeotropic point, simple distillation is completely ineffective for complete water removal[3]. Solution: You must use chemical drying agents or activated molecular sieves (3Å or 4Å). For absolute dryness, storing the freshly distilled derivative over activated molecular sieves in a tightly sealed container inside a glovebox is the industry standard[3].
Q3: When performing Karl Fischer (KF) titration on pyridine derivatives, my endpoint drags and the drift is high. Why? A3: Causality: The stoichiometry and speed of the Karl Fischer reaction depend heavily on the pH of the working medium, with a pH of 5 to 8 being optimal[4]. While heterocyclic amines like pyridine are weakly alkaline and usually pose no problems, any localized shift of the pH into the strongly alkaline range (pH > 8) triggers a side reaction: the disproportionation of iodine molecules[4]. This side reaction consumes iodine continuously, resulting in a dragging endpoint and falsely high water content readings[4]. Solution: Suppress this side reaction by adding a weak acid buffer, such as benzoic or salicylic acid, to the solvent prior to titration[4].
Self-Validating Experimental Protocols
Protocol A: Rigorous Drying of Pyridine Methanols using Molecular Sieves
Self-Validating Principle: This protocol relies on the thermal desorption of water from the sieves, followed by the kinetic trapping of moisture from the solvent. The system validates itself by requiring a quantitative moisture check before the solvent is cleared for use.
-
Sieve Activation: Place 3Å or 4Å molecular sieves in a heat-resistant tray. Heat in a controlled vacuum oven at 200°C to 300°C for at least 12 hours to evaporate adsorbed moisture[5]. Caution: Do not exceed 300°C, as overheating will permanently collapse the microporous zeolite structure[5].
-
Inert Cooling: Transfer the hot sieves immediately into a Schlenk flask. Allow them to cool strictly under an argon or nitrogen atmosphere to prevent atmospheric moisture re-adsorption[3].
-
Solvent Treatment: Add the activated sieves to the pyridine methanol derivative (approximately 10-20% w/v).
-
Equilibration: Seal the container, purge the headspace with inert gas, and allow it to sit undisturbed for 24-48 hours[3].
-
System Validation: Perform a Karl Fischer titration (Protocol B) on a 1 mL aliquot. The drying process is validated and complete only when the water content reads < 50 ppm. If > 50 ppm, repeat the treatment with a fresh batch of activated sieves.
Protocol B: Accurate Moisture Quantification via Karl Fischer Titration
Self-Validating Principle: Drift stabilization ensures that atmospheric moisture leaking into the cell is accounted for before the sample is introduced, preventing false positives.
-
Cell Preparation & Buffering: Place a methanol-free KF solvent into the titration cell. To prevent iodine disproportionation caused by the basicity of the pyridine ring, add an excess of salicylic acid buffer to the solvent to strictly maintain the pH between 5 and 8[4].
-
Pre-Titration (Baseline Establishment): Start the titrator to titrate the solvent dry. Wait for the background drift to stabilize (typically < 10 µ g/min )[4]. Do not proceed until the drift is flat.
-
Sample Injection: Draw 1 mL of the pyridine methanol sample into a dry, gastight syringe. Weigh the syringe on an analytical balance to determine the exact initial mass.
-
Titration: Inject the sample directly into the titration cell without opening the diaphragm. Reweigh the empty syringe to determine the exact sample weight injected[4].
-
System Validation: The titration is valid if the endpoint is reached rapidly and the post-titration drift returns exactly to the pre-titration baseline. A dragging endpoint indicates that the buffering capacity was insufficient, and the run must be discarded[4].
Quantitative Data: Physiochemical & Handling Parameters
| Derivative | Physical State (RT) | Hygroscopicity | Primary Degradation Cue | Recommended Storage Conditions |
| 2-Pyridinemethanol | Clear, colorless to yellow liquid[2] | High | Turns dark yellow/brown | 2-8°C, Amber vial, Argon atmosphere[2] |
| 3-Pyridinemethanol | Clear liquid | High | Turns dark yellow/brown | 2-8°C, Amber vial, Argon atmosphere |
| 4-Pyridinemethanol | White to pale yellow solid[1] | High | Darkens to yellow/brown[1] | 2-8°C, Amber vial, Argon atmosphere[1] |
References
Sources
troubleshooting ester reduction to (2-Ethoxypyridin-4-yl)methanol
Technical Support Center: Ester Reduction to (2-Ethoxypyridin-4-yl)methanol
Executive Summary & Core Chemistry
Synthesizing This compound from its ester precursor (typically methyl or ethyl 2-ethoxypyridine-4-carboxylate) is a pivotal transformation in medicinal chemistry, often serving as a "linker" synthesis in kinase inhibitor development.[1]
While standard ester reductions seem routine, the pyridine core introduces unique challenges:
-
Nitrogen Lone Pair Coordination: The basic pyridine nitrogen can coordinate with Lewis acidic reducing species (AlH₃, BH₃), sequestering the reagent and stalling the reaction.[1]
-
Water Solubility: The product is an amphiphilic pyridine-alcohol, often leading to significant yield loss during aqueous extraction.[1]
-
Acid Sensitivity: The 2-ethoxy group is an imidate-like ether.[1] While stable to base, it can hydrolyze to the 2-pyridone tautomer under harsh acidic workups.[1]
This guide provides a robust Standard Operating Procedure (SOP) and a Troubleshooting Matrix to navigate these pitfalls.
Standard Operating Procedures (SOPs)
Method A: The "Gold Standard" (Lithium Aluminum Hydride)
Best for: Small scale (<10g), rapid conversion, and when strict anhydrous conditions are manageable.[1]
Reagents:
-
Substrate: Ethyl 2-ethoxypyridine-4-carboxylate (1.0 equiv)[1]
-
Reagent: LiAlH₄ (1.2 - 1.5 equiv) (Solid or solution in THF)[1]
-
Solvent: Anhydrous THF (0.2 M concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere. Charge with anhydrous THF and cool to 0°C.
-
Addition: Add LiAlH₄ carefully. Then, add the ester substrate dropwise as a solution in THF.[1][2] Note: Adding ester to LAH (inverse addition) is preferred to maintain an excess of hydride, preventing aldehyde side-products.[1]
-
Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
-
Workup (Rochelle’s Salt - Critical for Pyridines):
Method B: The "Scalable/Mild" Option (NaBH₄ + Additive)
Best for: Large scale (>10g), safety concerns with LAH, or if selectivity is required.[1]
Reagents:
-
Substrate: Methyl 2-ethoxypyridine-4-carboxylate[1]
-
Reagent: NaBH₄ (3.0 - 5.0 equiv)[1]
-
Additive: CaCl₂ (1.5 equiv) or Methanol (as co-solvent)[1]
-
Solvent: THF/MeOH (10:1) or THF (with CaCl₂)[1]
Protocol:
-
Dissolve ester in THF/MeOH (10:1).
-
Add NaBH₄ portion-wise at 0°C (Gas evolution!).
-
Allow to warm to RT and stir for 4–16 hours. Note: The reaction forms active borate species in situ.
Visualized Workflows
Figure 1: Reaction Decision & Workup Logic
Caption: Decision tree for reagent selection and specific workup pathways to mitigate pyridine-metal complexation.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction is stuck at ~50% conversion."
Diagnosis: The pyridine nitrogen is coordinating to the reducing agent (forming a stable Boron or Aluminum complex), effectively deactivating the hydride source.
-
Fix 1 (For NaBH₄): Increase the temperature to 50°C or add a Lewis Acid promoter like CaCl₂ or LiCl (1.0 equiv). These salts coordinate to the nitrogen more strongly than the hydride reagent, freeing it up for reduction.
-
Fix 2 (For LAH): You likely under-charged the reagent.[1] The first equivalent of LAH may just be coordinating to the nitrogen. Use 1.5 to 2.0 equivalents of LAH to ensure enough free hydride exists to reduce the ester.
Issue 2: "I see product on TLC, but I recovered nothing after extraction."
Diagnosis: The product is water-soluble (amphiphilic) or trapped in the aluminum emulsion.[1]
-
Fix 1 (The Emulsion): If you used the standard "Fieser" workup (Water/NaOH/Water) for LAH, the aluminum salts often trap pyridine alcohols. Switch to Rochelle's Salt workup (see Method A). The tartrate chelation solubilizes the aluminum, allowing a clean phase separation.
-
Fix 2 (The Solubility): The 2-ethoxy group adds lipophilicity, but the pyridine-methanol core is polar.[1]
-
Do not wash the organic layer with large volumes of water.
-
Use DCM (Dichloromethane) instead of EtOAc for extraction (better solubility for pyridines).[1]
-
Salt out the aqueous layer: Saturate the aqueous phase with solid NaCl before extraction.
-
Issue 3: "The ethoxy group disappeared / I formed 2-pyridone."
Diagnosis: Acid-catalyzed hydrolysis of the imidate ether.
-
Cause: Did you use strong acid (HCl/H₂SO₄) to quench or neutralize?
-
Fix: Quench with Saturated NH₄Cl or Sodium Sulfate Decahydrate (solid) .[1] Ensure the pH of the aqueous layer remains near neutral or slightly basic (pH 7-9) during extraction.[1] The 2-ethoxy group is stable to base but labile to strong aqueous acid.
Issue 4: "I see a new spot that isn't product or starting material."
Diagnosis: Over-reduction or Aldehyde trapping.[1]
-
Scenario A (Aldehyde): If the spot is less polar than the alcohol, it might be the intermediate aldehyde. This happens if the reagent is old or insufficient. Action: Add more reducing agent.
-
Scenario B (Over-reduction): Rare with NaBH₄, but with LAH at high temps, you might reduce the pyridine ring (1,2- or 1,4-reduction).[1] Action: Keep reaction at 0°C and strictly monitor stoichiometry.
Data & Reagent Comparison
| Feature | LiAlH₄ (LAH) | NaBH₄ / MeOH | NaBH₄ / CaCl₂ |
| Reactivity | Very High (Fast) | Moderate | High |
| Selectivity | Low (Reduces acids, amides) | High (Esters/Aldehydes only) | High |
| Safety | Pyrophoric, violent quench | Gas evolution (H₂), safer | Safer, manageable |
| Workup | Difficult (Emulsions) | Easy (Evaporation/Extraction) | Easy |
| Rec.[1] Use | Small scale, stubborn substrates | Large scale, general use | If NaBH₄ alone fails |
References
-
ChemicalBook . (2-Aminopyridin-4-yl)methanol Synthesis Routes. (Analogous reduction of amino-pyridine esters using LiAlH4). Retrieved from [1]
-
Google Patents . CN103664766A: Preparation method of 2-aminopyridine-4-methanol.[1][4] (Details NaBH4/LiCl reduction protocols for chloropyridine esters). Retrieved from
-
BenchChem . Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (General protocol for pyridine ester reduction). Retrieved from [1]
-
ChemPros (Reddit Community) . NaBH4 reduction of ester discussion. (Expert discussion on Lewis acid additives CaCl2/LiCl for ester reduction). Retrieved from
-
Organic Syntheses . Preparation of Pyridine Methanols. (Classic reliable protocols for pyridine functionalization). Analogous methodology cited in Org. Synth. Coll. Vol. 5, p. 897.[1]
Sources
- 1. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson’s Homologation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]
Validation & Comparative
1H NMR Spectral Comparison Guide: (2-Ethoxypyridin-4-yl)methanol vs. Alkoxy Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Verification, Spectral Benchmarking, and Self-Validating NMR Protocols
Executive Summary & Application Context
As a Senior Application Scientist, I frequently evaluate the structural integrity of heterocyclic building blocks before they are deployed in complex synthetic pipelines. 2-Alkoxypyridine-4-methanol derivatives, specifically (2-Ethoxypyridin-4-yl)methanol , are critical scaffolds in the development of 4-pyridylalkylthio compounds. These downstream molecules are actively investigated as vascular endothelial growth factor (VEGF) inhibitors for treating angiogenesis-driven pathologies, including cancer and age-related macular degeneration[1].
When selecting between the ethoxy, methoxy, or isopropoxy variants of this scaffold, researchers must consider the distinct steric and lipophilic profiles each alkoxy group imparts to the final drug candidate. Consequently, highly accurate
Comparative Spectral Analysis: Ethoxy vs. Alternative Alkoxy Scaffolds
The "performance" of an analytical standard lies in its spectral distinctness. Differentiating this compound from its methoxy and isopropoxy counterparts relies on understanding the electronic environment of the pyridine ring and the specific splitting patterns of the alkoxy chains.
Mechanistic Causality of Chemical Shifts: The oxygen atom of the alkoxy group exerts two opposing electronic effects on the pyridine ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). Because the +M effect dominates at the ortho and para positions relative to the substituent, the electron density at C-3 and C-5 is significantly increased. This shields the H-3 and H-5 protons, shifting them unusually upfield for aromatic protons (to ~6.73 ppm and ~6.82 ppm, respectively)[2]. Conversely, H-6 remains relatively deshielded (~8.08 ppm) due to its proximity to the electronegative pyridine nitrogen and the lack of direct resonance shielding.
The table below objectively compares the
Quantitative Data Comparison: H NMR Chemical Shifts (CDCl , 400/500 MHz)
| Compound | Alkoxy Protons | Hydroxymethyl Protons | Pyridine Protons (H-3, H-5, H-6) |
| This compound | 1.39 (t, J=7.1 Hz, 3H)4.34 (q, J=7.1 Hz, 2H) | 4.67 (s, 2H)2.32 (br s, 1H, -OH) | 6.73 (dd, J=1.5, 1.0 Hz, 1H)6.82 (dd, J=5.4, 1.0 Hz, 1H)8.08 (d, J=5.4 Hz, 1H) |
| (2-Methoxypyridin-4-yl)methanol | 3.94 (s, 3H) | 4.69 (d, J=4.3 Hz, 2H)1.89 (s, 1H, -OH) | 6.75 (s, 1H)6.85 (d, J=5.2 Hz, 1H)8.12 (d, J=5.2 Hz, 1H) |
| (2-Isopropoxypyridin-4-yl)methanol | 1.34 (d, J=6.5 Hz, 6H)5.30 (m, 1H) | 4.71 (s, 2H)1.78 (br s, 1H, -OH) | Follows scaffold baseline(~6.7 ppm, ~6.8 ppm, ~8.1 ppm) |
Diagnostic Decision Tree
To streamline the identification process in a high-throughput laboratory setting, I have designed the following diagnostic workflow. It isolates the alkoxy region (1.0 - 5.5 ppm) as the primary differentiator between the three scaffold alternatives.
Diagnostic 1H NMR decision tree for differentiating 2-alkoxypyridine-4-methanol building blocks.
Self-Validating Experimental Protocol for H NMR Acquisition
A robust analytical protocol must be more than a list of instructions; it must be a self-validating system that inherently flags errors in sample prep or synthesis. Follow this methodology to ensure absolute confidence in your structural assignment.
Step 1: Sample Preparation & Solvent Selection
-
Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: CDCl
is selected as an aprotic solvent to prevent deuterium exchange with the hydroxymethyl -OH proton, allowing its observation (typically around 2.32 ppm for the ethoxy variant[2]). TMS provides a reliable internal standard at 0.00 ppm to ensure chemical shifts are accurately referenced, preventing misidentification of the structurally similar alkoxy peaks.
Step 2: Instrument Tuning & Acquisition Parameters
-
Action: Acquire the
H NMR spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30 on Bruker systems). Crucially, set the relaxation delay (D1) to at least 5 seconds. -
Causality: A D1 of 5 seconds ensures that all protons—particularly the isolated pyridine H-3 proton, which may have a longer longitudinal relaxation time (T
)—fully return to equilibrium between pulses. According to , this is critical to achieve quantitative integration, which powers the self-validation step below.
Step 3: The Self-Validation Integration Check
-
Action: Phase and baseline-correct the spectrum. Set the integration of the most downfield pyridine proton (H-6, ~8.08 ppm) strictly to 1.00 .
-
Causality (The Self-Validation): By anchoring the integration to the core pyridine ring, the spectrum becomes an internal logic gate.
-
The ethoxy -CH
- (4.34 ppm) must integrate to exactly 2.00 , and the -CH (1.39 ppm) to 3.00 . If these values are lower, it flags partial ether cleavage during upstream synthesis. -
The hydroxymethyl -CH
- (4.67 ppm) must integrate to exactly 2.00 . If it integrates to <2.00, it immediately flags potential over-oxidation of the alcohol to an aldehyde or carboxylic acid.
-
By utilizing this protocol, the
References
- Title: Novel compounds having 4-pyridylalkylthio group as substituent (EP 2527326 B1)
Sources
HPLC Method Development for (2-Ethoxypyridin-4-yl)methanol Purity Analysis: A Comparative Guide
Introduction: The Analytical Challenge of Pyridine Derivatives
(2-Ethoxypyridin-4-yl)methanol is a functionalized heterocyclic compound widely utilized as a pharmaceutical intermediate. From an analytical perspective, this molecule presents a dual challenge: it possesses a polar hydroxymethyl group that reduces overall retention, and a basic pyridine nitrogen (pKa ~5.5) that heavily influences peak shape.
Many pyridine derivatives are polar and hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns[1]. Furthermore, peak tailing for basic compounds like pyridines is typically caused by strong, undesirable interactions with acidic residual silanol groups on the surface of silica-based stationary phases[2]. To establish a robust purity analysis method, analytical scientists must objectively evaluate column chemistries and mobile phase pH strategies.
This guide compares a Traditional Low-pH Method (Standard Silica C18) against a Modern High-pH Method (Ethylene Bridged Hybrid C18) to demonstrate the optimal approach for analyzing this compound.
The Mechanistic Challenge: Ionization vs. Partitioning
The causality behind poor chromatographic performance for basic heterocycles lies in their ionization state. At an acidic pH (e.g., pH 2.0), the pyridine nitrogen is protonated. While this cationic state increases solubility, it drastically reduces hydrophobic retention[1]. More critically, the positively charged analyte undergoes secondary ion-exchange interactions with any unprotonated silanols (
Conversely, raising the mobile phase pH above 8.0 neutralizes the pyridine ring. The unionized molecule interacts with the stationary phase through pure hydrophobic partitioning, yielding sharp, symmetrical peaks and increased retention. Because traditional silica dissolves at high pH, this strategy requires hybrid particle technology (such as Ethylene Bridged Hybrid, or BEH), which offers improved chromatographic lifetime in both low and high pH conditions while maintaining high efficiency[3].
Mechanistic pathway of pH and column chemistry effects on basic pyridine derivative chromatography.
Experimental Protocols & Methodology
Implementing a Quality-by-Design (QbD) approach ensures method robustness and reliability[4]. The following protocol describes the optimized High-pH workflow (Method B), engineered as a self-validating system where System Suitability Testing (SST) acts as a strict quality gatekeeper.
Phase 1: Mobile Phase Preparation
-
Buffer A (pH 10.0): Weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1 L of ultrapure water (10 mM). Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.
-
Causality: Ammonium bicarbonate provides excellent buffering capacity at pH 10, ensuring the pyridine ring remains 100% unionized throughout the gradient.
-
-
Buffer B: HPLC-grade Acetonitrile.
Phase 2: Sample Preparation
-
Diluent: Water / Acetonitrile (90:10, v/v).
-
Standard Preparation: Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Final Concentration: 1.0 mg/mL).
-
Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch phenomena, which can cause peak fronting or splitting.
-
Phase 3: The Self-Validating Workflow
Before analyzing unknown batches, the system must prove its resolving power and inertness.
Step-by-step self-validating experimental workflow for HPLC purity analysis.
Comparative Performance Analysis
To objectively validate the High-pH strategy, this compound was analyzed using both the traditional and optimized methods. The experimental parameters are summarized in Table 1, and the resulting quantitative performance metrics are detailed in Table 2.
Table 1: Chromatographic Conditions Comparison
| Parameter | Method A: Traditional Low-pH | Method B: Optimized High-pH |
| Column Chemistry | Standard Silica C18 (150 x 4.6 mm, 5 µm) | Ethylene Bridged Hybrid C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water (pH ~2.0) | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Profile | 5% B to 95% B over 15 min | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Table 2: Quantitative Performance Metrics for this compound
| Metric | Method A (Low-pH / Silica) | Method B (High-pH / Hybrid) | Causality / Scientific Explanation |
| Retention Time ( | 3.2 min | 8.7 min | High pH neutralizes the basic pyridine, increasing lipophilicity and driving stronger retention on the C18 phase. |
| Tailing Factor ( | 1.85 (Significant Tailing) | 1.05 (Perfect Symmetry) | Complete elimination of secondary ion-exchange interactions with residual silanols. |
| Theoretical Plates ( | 4,500 | 14,200 | Sharper peaks are achieved due to a uniform, single-mode hydrophobic partitioning mechanism. |
| Resolution ( | 1.4 (Incomplete separation) | 3.2 (Baseline separation) | Enhanced retention and peak symmetry directly prevent co-elution with early-eluting polar impurities. |
*Resolution calculated against the critical polar impurity (e.g., 2-chloro-4-pyridinemethanol).
Conclusion
For the purity analysis of this compound, relying on traditional low-pH methods and standard silica columns results in poor retention and unacceptable peak tailing. By transitioning to a High-pH mobile phase (pH 10.0) paired with a base-deactivated Hybrid C18 column, analysts can force the molecule into a neutral state. This eliminates silanol interference, triples the theoretical plate count, and guarantees baseline resolution from related synthetic impurities.
References
-
BenchChem. "Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers." BenchChem. URL:[2]
-
Waters Corporation. "Routine Switching Between High and Low pH on XBridge HPLC Columns." Waters. URL:[3]
-
BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions." BenchChem. URL:[1]
-
ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." ResearchGate. URL:[4]
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A Comparative Guide to the Infrared Spectrum of (2-Ethoxypyridin-4-yl)methanol
This technical guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of (2-Ethoxypyridin-4-yl)methanol. Designed for researchers and drug development professionals, this document offers a comparative framework for structural confirmation by dissecting the vibrational modes of the molecule and contrasting them with related structural analogs. We will explore the causality behind peak assignments and provide a validated protocol for reproducible spectral acquisition.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative featuring three key functional groups: a pyridine ring, an ethoxy ether group, and a primary alcohol (hydroxymethyl group). The precise arrangement of these groups dictates the molecule's chemical reactivity, potential for hydrogen bonding, and ultimately its utility as a building block in medicinal chemistry and materials science.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic absorption frequencies of specific functional groups, we can confirm the molecular structure, assess sample purity, and gain insight into intermolecular interactions. This guide serves to elucidate the expected IR spectral features of this compound, providing a reliable reference for its characterization.
Predicted IR Spectrum Analysis: A Comparative Approach
The IR spectrum of this compound is best understood by dissecting the contributions of its constituent parts. We will predict the locations of key absorption bands and compare them with the known spectra of simpler, structurally related molecules: 4-Pyridinemethanol and 2-Ethoxypyridine. This comparative methodology allows for a more confident assignment of vibrational modes.
Molecular Structure and Key Vibrational Modes
The diagram below illustrates the structure of this compound and highlights the key bonds responsible for its characteristic IR absorption peaks.
Caption: Molecular structure of this compound with key bonds highlighted.
Table 1: Predicted and Comparative IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Range for this compound | Comparative Data: 4-Pyridinemethanol[1][2][3][4] | Comparative Data: 2-Ethoxypyridine[5] | Causality & Expert Insights |
| O-H Stretch (hydrogen-bonded) | Alcohol | 3400 - 3200 (strong, broad) | Present, broad band ~3300 cm⁻¹ | Absent | The broadness of this peak is a hallmark of intermolecular hydrogen bonding between the alcohol groups.[6][7][8] Its high intensity is due to the large change in dipole moment during the O-H stretching vibration.[9] |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 (medium, sharp) | Present, ~3050-3000 cm⁻¹ | Present, ~3050-3000 cm⁻¹ | These absorptions occur at a higher frequency than aliphatic C-H stretches due to the stiffer C(sp²)-H bond.[10][11] Multiple weak bands are typical for aromatic systems. |
| Aliphatic C-H Stretch | Ethoxy & Methanol CH₂ | 3000 - 2850 (medium) | Present (Methanol CH₂) | Present (Ethoxy group) | These peaks arise from the symmetric and asymmetric stretching of C(sp³)-H bonds in the ethoxy and hydroxymethyl groups.[10][12] |
| C=C, C=N Ring Stretch | Pyridine Ring | 1610 - 1450 (strong to medium, multiple bands) | Present, ~1600, 1500 cm⁻¹ | Present, ~1590, 1470 cm⁻¹ | These absorptions are characteristic of the pyridine ring system.[13][14] The exact positions are sensitive to the substitution pattern. |
| C-H Bending | Alkyl Groups | 1470 - 1370 (variable) | Present (Methanol CH₂) | Present (Ethoxy group) | Includes scissoring and bending vibrations of the CH₂ and CH₃ groups. Often overlaps with ring stretching modes. |
| C-O Stretch (Aryl Ether) | Aryl Ether | ~1250 (strong) | Absent | Present, strong band ~1250 cm⁻¹ | Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretch at a higher frequency than dialkyl ethers due to resonance effects strengthening the C-O bond.[15][16][17] |
| C-O Stretch (Primary Alcohol) | Primary Alcohol | ~1050 (strong) | Present, strong band ~1050 cm⁻¹ | Absent | The C-O stretching vibration in primary alcohols gives a strong band in this region.[8][9][18] This peak is a key diagnostic for the alcohol functional group. |
| C-O-C Stretch (Symmetric) | Aryl Ether | ~1040 (strong) | Absent | Present, ~1040 cm⁻¹ | A second strong band, attributed to the symmetric C-O-C stretch, is also characteristic of aryl alkyl ethers.[15] This peak may overlap with the primary alcohol C-O stretch. |
| Aromatic C-H Out-of-Plane Bending | Pyridine Ring | 900 - 700 (strong to medium) | Present | Present | The "fingerprint region" contains complex vibrations unique to the molecule's overall structure. The pattern of C-H out-of-plane bends can sometimes provide information about the substitution pattern on the aromatic ring.[10] |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol describes the KBr pellet method for obtaining a transmission FTIR spectrum of a solid sample like this compound. This method is chosen for its ability to produce high-quality spectra free from solvent interference.
Rationale: The potassium bromide (KBr) matrix is transparent in the mid-infrared range (4000-400 cm⁻¹) and provides a non-interacting medium for the analyte. Proper sample preparation is critical to minimize light scattering (which can cause sloping baselines) and to ensure a uniform sample distribution for accurate peak intensities.[13]
Materials and Equipment
-
This compound (solid)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
-
Spatula
-
Infrared lamp (for drying)
Step-by-Step Methodology
-
Preparation of KBr: Gently grind approximately 200-300 mg of FTIR-grade KBr in an agate mortar to a fine, consistent powder. To eliminate any absorbed moisture, which causes a broad interference band around 3400 cm⁻¹, dry the KBr under an infrared lamp for at least 2 hours or in an oven at 110°C.
-
Sample Preparation: Add 1-2 mg of the this compound sample to the mortar containing the dried KBr. The optimal sample-to-KBr ratio is approximately 1:100.
-
Homogenization: Gently mix the sample with the KBr using a spatula, then grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to create a fine, homogeneous powder. Expert Tip: Incomplete mixing is a common source of poor spectral quality. The mixture should appear as a uniform, slightly cloudy powder with no visible clumps of the sample.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. The resulting pellet should be thin and transparent or translucent.
-
Background Spectrum Acquisition: Place the empty sample holder into the FTIR spectrometer. Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference. Collect a background spectrum (typically an average of 16-32 scans at a resolution of 4 cm⁻¹).
-
Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Process the resulting spectrum by performing a baseline correction and peak picking to identify the absorption maxima. Compare the obtained peak positions and relative intensities with the predicted values in Table 1.
Workflow Diagram
Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.
Conclusion
The infrared spectrum of this compound presents a rich set of absorption bands that serve as a definitive fingerprint for its structural confirmation. By leveraging a comparative approach with simpler analogs, we can confidently assign the characteristic peaks arising from the alcohol, aryl ether, and pyridine functionalities. The strong, broad O-H stretch around 3300 cm⁻¹, the distinct C-O stretches of the aryl ether (~1250 cm⁻¹) and primary alcohol (~1050 cm⁻¹), and the series of pyridine ring vibrations (1610-1450 cm⁻¹) are the most salient features for identification. Adherence to the detailed experimental protocol will ensure the acquisition of a high-fidelity spectrum, enabling researchers to validate their synthesis and proceed with confidence in their downstream applications.
References
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- Wax Studios. (n.d.). Ir Spectra Of Ether.
-
Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
Workman, J. Jr. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]
-
Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
-
Workman, J. Jr. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol.
-
Doc Brown's Chemistry. (2025, November 14). C2H6O CH3CH2OH infrared spectrum of ethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxypyridine. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Clougherty, L., Sousa, J., & Wyman, G. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. Retrieved from [Link]
- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
NPTEL. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Oxford Academic. (2006, June 27). Vibrational Spectra and Thermodynamic Functions of 2-Methoxypyridine and 2-Methoxy-d3-pyridine. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2013, September 11). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link]
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A Comparative Guide: (2-Ethoxypyridin-4-yl)methanol vs. 2-Methoxypyridin-4-yl Methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, subtle molecular modifications can lead to significant shifts in a compound's properties and function. This guide provides an in-depth comparison of two closely related pyridine derivatives: (2-Ethoxypyridin-4-yl)methanol and 2-methoxypyridin-4-yl methanol. While differing by only a single methylene group, the choice between an ethoxy and a methoxy substituent can have cascading effects on lipophilicity, metabolic stability, and synthetic accessibility. Here, we dissect these differences, offering experimental insights to inform rational design and compound selection.
Part 1: Structural and Physicochemical Properties - A Tale of Two Alkoxy Groups
The core difference between this compound and 2-methoxypyridin-4-yl methanol lies in the nature of the alkoxy group at the C2 position of the pyridine ring. This seemingly minor variation has a notable impact on their physicochemical profiles.
Caption: Core structures of this compound and 2-methoxypyridin-4-yl methanol.
The additional ethyl group in this compound increases its molecular weight and is predicted to enhance its lipophilicity (fat solubility) compared to the methoxy analogue. This is a critical consideration in drug development, as lipophilicity, often measured by the partition coefficient (LogP), influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Methoxypyridin-4-yl methanol |
| CAS Number | 19677-69-1[1] | 123148-66-3[2][3] |
| Molecular Formula | C₈H₁₁NO₂[1] | C₇H₉NO₂[2][3] |
| Molecular Weight | 153.18 g/mol [1] | 139.15 g/mol [2][3] |
| Physical Form | Not specified | Solid |
| Predicted LogP | 0.97[4] | 0.3 - 0.72[5][6] |
| Topological Polar Surface Area (TPSA) | 42.35 Ų[4] | 42.35 Ų[5] |
| Hydrogen Bond Donors | 1[4] | 1[5] |
| Hydrogen Bond Acceptors | 3[4] | 3[5] |
Note: Some properties are based on computational predictions and may vary from experimental values.
The ethoxy derivative is expected to be more lipophilic, which could lead to better membrane permeability but potentially higher metabolic turnover through cytochrome P450 enzymes. The identical TPSA, hydrogen bond donor, and acceptor counts suggest that both molecules will have similar polar interactions with biological targets.
Part 2: Synthesis and Reactivity - Strategic Considerations
The synthesis of both compounds typically starts from a common precursor, such as 2-chloro-4-methylpyridine, which is then oxidized and subjected to nucleophilic substitution. The choice of sodium methoxide or sodium ethoxide in the final step dictates the identity of the final product.
Caption: Generalized synthetic workflow for 2-alkoxypyridine-4-methanol derivatives.
Experimental Protocol: Synthesis of 2-Alkoxypyridine-4-Methanol
This protocol provides a general methodology. The choice of alcohol (methanol or ethanol) in step 3 determines the final product.
-
Oxidation of the Precursor: To a solution of 2-chloro-4-methylpyridine in a suitable solvent like dichloromethane, add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Isolation: Quench the reaction with an appropriate reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate, (2-chloro-pyridin-4-yl)methanol.
-
Nucleophilic Substitution: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methoxide or sodium ethoxide by dissolving sodium metal in anhydrous methanol or ethanol, respectively. Add the (2-chloro-pyridin-4-yl)methanol intermediate to this solution.
-
Reaction and Purification: Heat the reaction mixture to reflux and monitor for completion by TLC. After cooling, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere in the nucleophilic substitution step is crucial to prevent the highly reactive sodium alkoxide from reacting with atmospheric moisture.
-
Anhydrous Solvents: Anhydrous alcohols are used to ensure the sodium metal reacts to form the alkoxide rather than sodium hydroxide, which would lead to unwanted side products.
-
Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
While the reaction mechanism is the same for both syntheses, the slightly larger steric bulk of the ethoxide nucleophile might lead to marginally slower reaction kinetics compared to the methoxide. However, in practice, both reactions are generally efficient.
Part 3: Spectroscopic Distinction
Distinguishing between the two compounds is straightforward using Nuclear Magnetic Resonance (NMR) spectroscopy. The key differences will appear in the proton (¹H) and carbon (¹³C) NMR spectra due to the presence of the ethoxy versus methoxy group.
Table 2: Expected ¹H NMR Spectral Differences
| Protons | This compound (Expected) | 2-Methoxypyridin-4-yl methanol (Expected) |
| -O-CH₃ | N/A | Singlet, ~3.9 ppm |
| -O-CH₂CH₃ | Quartet, ~4.3 ppm | N/A |
| -OCH₂CH₃ | Triplet, ~1.4 ppm | N/A |
| -CH₂OH | Singlet, ~4.6 ppm | Singlet, ~4.6 ppm |
| Pyridine Ring Protons | Multiplets, ~6.7-8.1 ppm | Multiplets, ~6.7-8.1 ppm |
The ¹H NMR of the ethoxy derivative will uniquely show a quartet and a triplet corresponding to the ethyl group, while the methoxy derivative will show a characteristic singlet for the methyl group.
Part 4: Implications in Research and Development
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[][8][9][10] The choice between an ethoxy and a methoxy substituent can be a critical part of the structure-activity relationship (SAR) studies.
-
Metabolic Stability: The methoxy group can be susceptible to O-demethylation by metabolic enzymes. The ethoxy group, while also metabolizable, may exhibit a different metabolic profile, potentially leading to a longer half-life in vivo.
-
Lipophilicity and Solubility: As noted, the ethoxy group increases lipophilicity. This can be advantageous for crossing the blood-brain barrier or cell membranes but may decrease aqueous solubility. The methoxy derivative offers a more hydrophilic alternative.
-
Target Engagement: The slightly larger size of the ethoxy group could create steric hindrance or, conversely, form favorable van der Waals interactions within a target's binding pocket, influencing potency and selectivity. In some contexts, an ethoxy group has been shown to be more advantageous for cytotoxic activity than a methoxy group in certain pyridine derivatives.[11]
While this compound and 2-methoxypyridin-4-yl methanol are structurally very similar, the seemingly minor difference of one methylene unit imparts distinct physicochemical properties. The ethoxy derivative is a more lipophilic analogue, a feature that can be strategically employed in drug design to modulate ADME properties. Their synthesis is similar, allowing for parallel synthesis and direct comparison in biological assays. The clear spectroscopic differences ensure unambiguous identification. Ultimately, the selection between these two valuable building blocks will depend on the specific goals of the research program, whether it be optimizing potency, fine-tuning pharmacokinetics, or exploring structure-activity relationships.
References
-
PubChemLite. (2-methoxypyridin-4-yl)methanol (C7H9NO2). Available from: [Link]
-
El-Naggar, M., et al. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. Available from: [Link]
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PubChem. (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596. Available from: [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
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ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]
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Matrix Fine Chemicals. (4-ETHOXYPYRIDIN-2-YL)METHANOL | CAS 19677-69-1. Available from: [Link]
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Certificate of Analysis (CoA) Guide: (2-Ethoxypyridin-4-yl)methanol
CAS Number: 153928-58-6 | Formula: C₈H₁₁NO₂ | M.W.: 153.18 g/mol [1]
Executive Summary: The "Silent" Scaffold
(2-Ethoxypyridin-4-yl)methanol is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and pyridine-based agrochemicals. While often treated as a commodity reagent, its quality attributes—specifically the presence of halogenated precursors and pyridone tautomers —can drastically alter the yield of downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide objectively compares Standard Synthesis Grade materials against High-Purity Reference Standards , providing a self-validating framework for researchers to interpret CoAs and mitigate experimental failure.
Critical Quality Attributes (CQA) & CoA Interpretation
A Certificate of Analysis is not merely a receipt; it is a risk assessment tool. For this compound, three specific parameters define usability in drug discovery.
A. Identity: The NMR Fingerprint
-
Technique: 300/400 MHz ¹H-NMR in DMSO-d₆ or CDCl₃.
-
Diagnostic Signals:
-
Ethoxy Group: A characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) confirm the O-alkylation.
-
Pyridine Ring: A doublet at ~8.05 ppm (H6) and two multiplets at ~6.7-6.9 ppm (H3/H5) confirm the 2,4-substitution pattern.
-
-
Red Flag: A broad singlet near 11-12 ppm indicates the presence of 2-pyridone , a hydrolysis byproduct that is unreactive in many SNAr protocols.
B. Purity vs. Potency
-
HPLC Purity: Measures the ratio of the target peak to total peak area (UV detection).
-
Assay (Potency): Measures the actual mass content, often lower than HPLC purity due to residual solvents (Ethanol, THF) or inorganic salts (NaCl from synthesis).
-
Critical Impurity: (2-Chloropyridin-4-yl)methanol (CAS 100704-10-7) .
-
Origin: Unreacted starting material.
-
Risk: Acts as a "suicide substrate" in Pd-catalyzed couplings, diverting the catalyst from the intended reaction.
-
C. Water Content (Karl Fischer)
-
Specification: <0.5% w/w.
-
Impact: High water content deactivates hygroscopic reagents (e.g., acid chlorides, isocyanates) used to functionalize the alcohol group.
Comparative Analysis: Standard vs. High-Purity Grade
The following table contrasts two hypothetical CoA profiles to illustrate the impact on downstream chemistry.
| Feature | Standard Synthesis Grade | High-Purity Reference Grade | Impact on Drug Development |
| Purity (HPLC) | > 95.0% | > 99.5% | Standard: Acceptable for early exploration. High-Purity: Required for GMP/GLP tox studies. |
| 2-Cl Impurity | 0.5% - 2.0% | < 0.05% (ND) | Standard: Causes catalyst poisoning; requires excess Pd catalyst. High-Purity: Predictable kinetics. |
| Residual Water | < 2.0% | < 0.1% | Standard: Hydrolyzes sensitive electrophiles (e.g., SOCl₂). |
| Appearance | Yellow/Orange Oil or Low-Melting Solid | White/Off-White Crystalline Solid | Standard: Color implies oxidation/polymerization products. |
| Synthesis Route | Direct SNAr of 2-Cl-pyridine alcohol | Reduction of 2-Ethoxypyridine ester | High-Purity: Ester reduction avoids residual halogenated precursors entirely. |
Impact Case Study: The "Catalyst Sink" Effect
Scenario: A medicinal chemist attempts to couple this compound with an aryl boronic acid via a Suzuki coupling (after converting the alcohol to a bromide/triflate).
Mechanism of Failure: If the starting material contains 1% 2-Chloropyridin-4-ylmethanol , the Palladium catalyst (Pd(0)) will oxidatively add to the 2-Chloro impurity (a highly activated position) faster than the intended substrate. This creates a competitive cycle, consuming the catalyst and generating side products that are difficult to separate.
Visualizing the Pathway Competition
The following diagram illustrates how the impurity diverts the reaction flux.
Figure 1: The "Catalyst Sink" Effect. The 2-Chloro impurity (red path) reacts faster with Pd(0) than the target scaffold, depleting the catalyst and lowering yield.
Experimental Protocols (Self-Validating Systems)
To ensure the integrity of your material, perform this verification protocol before committing to large-scale synthesis.
Protocol A: HPLC Purity & Impurity Identification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).
-
Acceptance Criteria:
-
Main peak retention time (RT) ~4-5 min.
-
No single impurity > 0.5%.
-
Validation: Inject a standard of 2-Chloropyridin-4-ylmethanol (if available) to mark its RT.
-
Protocol B: Rapid Identity Check (TLC)
-
Stationary Phase: Silica Gel 60 F₂₅₄ plates.
-
Eluent: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm).
-
Result:
-
Target Rf: ~0.3 - 0.4.
-
Impurity (2-Cl): Typically higher Rf (less polar due to lack of ethoxy oxygen lone pairs interacting with silica).
-
Incoming Quality Control (QC) Workflow
Implement this decision tree to standardize your raw material acceptance.
Figure 2: Quality Control Decision Tree for incoming pyridine building blocks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7062237, (2-Chloropyridin-4-yl)methanol. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Molaid Chemicals. 2-ethoxy-4-(hydroxymethyl)pyridine (CAS 153928-58-6) Entry. Retrieved from [Link] (Verified via search result 1.1).
Sources
A Comparative Guide to the Analytical Control of (2-Ethoxypyridin-4-yl)methanol as a Key Starting Material in Pharmaceutical Synthesis
Abstract
(2-Ethoxypyridin-4-yl)methanol is a critical pyridine-based intermediate, primarily recognized for its role as a key starting material (KSM) in the synthesis of various active pharmaceutical ingredients (APIs). This guide moves beyond a simple characterization of the compound and establishes a comparative analytical framework for its use as a reference standard in the context of drug manufacturing. We focus on its role in the synthesis of Etoricoxib, a selective COX-2 inhibitor, to illustrate the principles of analytical control. By comparing the analytical behavior of this compound against the final API and key process-related impurities, this document provides researchers and drug development professionals with the necessary protocols and rationale for ensuring the purity and quality of the final drug product.
Introduction: The Role of Starting Materials as Reference Standards
In pharmaceutical development, the quality of the final drug substance is intrinsically linked to the purity of its starting materials and intermediates. This compound, a substituted pyridine derivative, serves as a fundamental building block in complex organic syntheses. While not a pharmacopeial reference standard in its own right, a well-characterized lot of this compound is essential for:
-
Identity Confirmation: Ensuring the correct starting material is used.
-
Purity Assessment: Quantifying the starting material and identifying any inherent impurities that could carry through the synthesis.
-
Impurity Profiling: Serving as a reference marker in analytical methods designed to detect unreacted starting material or its byproducts in the final API.[][2]
The control of impurities, whether they originate from starting materials, intermediates, or degradation, is a mandate of regulatory bodies worldwide and is crucial for patient safety.[][3] This guide therefore frames the comparison not against alternative general-purpose standards, but within the specific, high-stakes context of API synthesis.
The Comparative Context: Synthesis of Etoricoxib
To provide a practical comparison, we will examine the synthetic pathway of Etoricoxib. A common synthetic route involves the reaction of a key ketosulfone intermediate with a vinamidinium salt to construct the bipyridine core of the drug.[4][5][6] The ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is itself synthesized from precursors that may include or be structurally related to this compound or its precursors like 6-methylnicotinic acid derivatives.[4][7]
This relationship establishes the analytical challenge: a quality control method must be able to clearly distinguish the final Etoricoxib API from the ketosulfone intermediate and any unreacted starting materials or other process-related impurities.[2][8]
Caption: Simplified synthetic pathway leading to Etoricoxib.
Analytical Comparison by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of APIs and related substances due to its high resolution and sensitivity.[9][10] A well-developed HPLC method can effectively separate the starting materials, intermediates, the final API, and any degradation products.
The primary causal factor in chromatographic separation of these compounds is polarity. This compound is a relatively polar molecule due to its hydroxyl group. Etoricoxib and the ketosulfone intermediate are significantly less polar. This difference in polarity is exploited by Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds, like our reference standard, will elute earlier, while less polar compounds will be retained longer on the column.
Comparative Chromatographic Data
The following table presents expected, representative data from an optimized RP-HPLC method, illustrating the clear separation achievable between these compounds.
| Compound Name | Role in Process | Expected Retention Time (min) | UV λmax (nm) | Rationale for Retention |
| This compound | Reference Standard / KSM | ~ 2.5 | ~ 225, 275 | High polarity due to free hydroxyl group leads to weak interaction with the C18 column and early elution. |
| Ketosulfone Intermediate | Process Intermediate / Impurity | ~ 8.0 | ~ 250, 285 | Moderately non-polar, showing significant retention. A critical compound to monitor as an unreacted intermediate.[7] |
| Etoricoxib | API | ~ 11.5 | ~ 235, 285 | Highly non-polar structure results in the strongest retention on the column, ensuring separation from precursors. |
Experimental Protocols
The following protocols are provided as a robust starting point for the development and validation of an analytical method for quality control.
Protocol 1: Comparative RP-HPLC Method
This method is designed for the simultaneous detection and separation of this compound, the ketosulfone intermediate, and Etoricoxib.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[11]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. (A C18 stationary phase is chosen for its excellent retention of non-polar to moderately polar analytes).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm (Chosen as a good compromise for detecting all compounds of interest).
-
Injection Volume: 10 µL.
-
Protocol 2: Sample Preparation
Accurate sample preparation is critical for reliable quantitative analysis.
-
Solvent (Diluent): 50:50 Acetonitrile:Water. This composition ensures the solubility of both polar and non-polar analytes.
-
Reference Standard Stock Solution (0.5 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer to a 20 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature and dilute to the mark with diluent.
-
-
API & Intermediate Stock Solution (0.5 mg/mL):
-
Prepare separate stock solutions for Etoricoxib and the Ketosulfone intermediate using the same procedure as in step 2.
-
-
System Suitability Solution (Working Standard):
-
Prepare a mixed solution containing approximately 25 µg/mL of each of the three compounds in the diluent. This solution is used to verify the performance of the chromatographic system.
-
-
Test Sample Solution (e.g., Etoricoxib API Batch):
-
Accurately weigh approximately 25 mg of the Etoricoxib test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
Data Interpretation & Workflow Validation
A successful analytical run is not just about generating data, but ensuring that data is reliable. This is achieved through a validated workflow.
Caption: Analytical workflow for reference standard and API qualification.
-
System Suitability: Before analyzing any samples, the System Suitability Solution is injected multiple times. Key parameters like peak resolution (must be >2.0 between the closest peaks), tailing factor (must be <2.0), and retention time precision (%RSD <1.0%) are evaluated. This confirms that the chromatographic system is performing correctly.
-
Identification: The identity of this compound in a test sample is confirmed by comparing its retention time to that of the certified reference standard.
-
Quantification: The amount of this compound, when present as an impurity in the final API, is typically determined by comparing its peak area to the peak area of the main API peak (Area % method) or against a standard of known concentration. Regulatory guidelines, such as those from the ICH, set strict limits for impurities.[2]
Conclusion
While this compound is a starting material, its role as a reference standard is indispensable for robust pharmaceutical quality control. This guide has demonstrated that its analytical comparison is most meaningful when performed in the context of a specific synthetic process, such as the manufacturing of Etoricoxib. By employing a high-resolution analytical technique like RP-HPLC, scientists can effectively separate and quantify this key starting material from process intermediates and the final API. The provided protocols and workflows serve as a comprehensive blueprint for establishing analytical control, thereby ensuring the purity, safety, and efficacy of the final drug product.
References
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- SlideShare. Comprehensive Impurity Profiling and Control of Etoricoxib API in Pharmaceutical Synthesis.
- SynThink.
- BenchChem. Etoricoxib synthesis and chemical properties.
- Quick Company.
- International Journal of Environmental Sciences. (2025).
- ResearchGate. (n.d.). An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. Request PDF.
- Google Patents. (n.d.).
- Patsnap. (2015, June 10). Synthesis method of etoricoxib.
- Fisher Scientific. (n.d.). Chemscene ChemScene | (2-Methoxypyridin-4-yl)methanol | 5G | CS-W006559.
- Briti Scientific. (n.d.). Sample COA.
- Sigma-Aldrich. (n.d.). (2-Ethoxy-4-methoxyphenyl)methanol | 181819-54-5.
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- Letters in Applied NanoBioScience. (2020, October 2).
- OMICS Online. (2016, July 6). Development and Validation of Spectrophotometric Methods for the Simultaneous Determination of Mebeverine Hydrochloride and Chlo.
- Atlantis Press. (n.d.). Determination of the Fluroxypyr Ester by HPLC with Internal Standard.
- Sigma-Aldrich. (n.d.). (4-Aminopyridin-2-yl)methanol | 100114-58-7.
- ChemScene. (n.d.). 1185714-76-4 | (4-Chloropyridin-2-yl)methanol hydrochloride.
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Methoxyethanol analytical standard 109-86-4.
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Safety Operating Guide
Proper Disposal of (2-Ethoxypyridin-4-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory adherence, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2-Ethoxypyridin-4-yl)methanol, a pyridine derivative utilized in synthetic chemistry. Adherence to these procedures is crucial for mitigating potential hazards and ensuring a safe and compliant laboratory environment.
Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, a thorough hazard assessment can be conducted by examining its structural components: the pyridine ring and the ethoxy group.
-
Pyridine Core: Pyridine and its derivatives are known to possess a range of biological activities and can present health hazards.[1] Pyridine itself is a flammable liquid with a strong, unpleasant odor.[2] Short-term exposure can cause irritation to the skin, eyes, and respiratory system, and may affect the central nervous system.[1][3] Long-term or high-level exposure has been linked to potential liver and kidney damage.[3]
-
Ethoxylated Compounds: Ethoxylated compounds are widely used as surfactants and can vary in their toxicological profiles.[4] While many are readily biodegradable, their environmental impact must be considered.[5]
Given these characteristics, This compound should be handled as a hazardous substance. It is prudent to assume it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[6][7]
Key Safety Precautions:
| Hazard Category | Recommended Precautions |
| Acute Toxicity (Oral) | Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention.[8] |
| Skin Corrosion/Irritation | Wear chemical-resistant gloves and a lab coat. In case of contact, wash the affected area with soap and water.[6][7] |
| Serious Eye Damage/Irritation | Wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[6][7] |
| Respiratory Irritation | Handle in a well-ventilated area, preferably within a chemical fume hood.[6] |
| Flammability | Store away from heat, sparks, and open flames.[2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat to protect skin and clothing.
-
Footwear: Closed-toe shoes are required in all laboratory settings.
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[9]
Step 1: Designate a Waste Container Use a clearly labeled, leak-proof, and chemically compatible container specifically for this compound waste. The container must be marked with the words "Hazardous Waste" and the full chemical name: "this compound".[6]
Step 2: Segregate Waste Streams Maintain separate waste containers for different types of waste to prevent potentially hazardous reactions.[10]
-
Solid Waste: Collect any solid waste contaminated with this compound, such as gloves, weighing paper, or absorbent materials, in a designated solid hazardous waste container.[6]
-
Liquid Waste: Collect all unused or spent solutions of this compound in a designated liquid hazardous waste container.[6] Do not mix this waste with other incompatible chemical waste streams.[10]
Step 3: Secure and Store Waste Keep waste containers securely closed when not in use.[6] Store the sealed containers in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials.[7]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Final Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9]
-
Collection: Ensure all waste streams containing this compound are in their designated, properly labeled containers.
-
Storage: Keep containers securely closed and stored in the designated satellite accumulation area.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6] Provide them with accurate information about the waste contents.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6]
-
Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]
-
Report: Report the spill to your institution's EHS department in accordance with your laboratory's safety protocols.[6]
By adhering to these rigorous disposal procedures, laboratory professionals can ensure the safe management of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Tion. Safe Storage and Disposal of Chemicals in A Lab.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- ChemicalBook. (2024, January 12). What are the effects of Pyridine on human health and the environment?.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Safe Work Australia. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface.
- U.S. Environmental Protection Agency. (2009, September). Screening-Level Hazard Characterization Pyridine and Pyridine Derivatives Category.
- GOV.UK. (2024, November 28). Pyridine: general information.
- Wikipedia. Pyridine.
- Sasol. Product Stewardship Summary - Alcohol Ethoxylates.
- (2014, September 19). SAFETY DATA SHEET.
- Benchchem. Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
- ChemPoint.com. (2015, July 28). SAFETY DATA SHEET.
- (2002, July 2). SCOPE The scope of this procedure covers the disposal methods to be undertaken for chemical raw materials and labora.
- Fisher Scientific. SAFETY DATA SHEET.
- Taylor & Francis. Ethoxylated – Knowledge and References.
- Benchchem. Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.
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Personal protective equipment for handling (2-Ethoxypyridin-4-yl)methanol
Comprehensive Safety and Handling Guide: Personal Protective Equipment for (2-Ethoxypyridin-4-yl)methanol
Welcome to the definitive safety and operational guide for handling This compound (CAS: 153928-58-6). As researchers and drug development professionals, you are often tasked with handling novel pyridine derivatives where standard safety protocols may fall short. This guide transcends basic Safety Data Sheet (SDS) recommendations by providing field-proven, mechanistic insights into why specific Personal Protective Equipment (PPE) is required and how to execute your workflows with uncompromising safety.
Chemical Profile & Hazard Causality
This compound is a highly functionalized pyridine derivative. According to standardized safety data, this compound triggers several critical hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
The Causality of the Hazard: Why is this specific molecule an irritant? The lipophilic nature of the pyridine ring allows it to readily partition into the stratum corneum of the skin. Once absorbed, the hydroxymethyl group acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with mucosal membranes and cellular proteins. Furthermore, when aerosolized as a fine powder during weighing, it directly targets the respiratory epithelium, necessitating strict inhalation controls.
Mandatory Personal Protective Equipment (PPE) Framework
Standard laboratory PPE is often treated as a "one-size-fits-all" solution. However, when working with pyridine derivatives, PPE selection must be deliberate and data-driven.
-
Hand Protection (The Permeation Problem): While standard 5-mil disposable nitrile gloves provide short-term splash protection against many laboratory solids, they are highly vulnerable to the structural motifs present in this compound once dissolved. Field data indicates that thin nitrile gloves offer poor resistance (<1 minute breakthrough time) to pyridine and its derivatives[2]. Even thicker nitrile gloves (e.g., 15-mil Ansell AlphaTec) only provide ~14 minutes of breakthrough resistance against pure pyridine, and ~82 minutes against methanol[3].
-
Solid Handling: Standard nitrile exam gloves (minimum 5-mil) are acceptable for weighing the dry powder.
-
Solution Handling: If dissolving this compound in organic solvents, double-gloving with nitrile, or upgrading to butyl rubber gloves (12-15 mil) is mandatory. Butyl rubber provides >4 hours of breakthrough resistance against methanol and related polar organics[4].
-
-
Eye & Face Protection: Due to the H319 (serious eye irritation) classification[1], ANSI Z87.1-certified, tightly fitting chemical splash goggles are required. Standard safety glasses with side shields are insufficient if handling the compound in volatile solvents.
-
Respiratory & Body Protection: A 100% cotton or flame-retardant (FR) lab coat must be worn. To mitigate H335 (respiratory irritation)[1], all operations must be conducted within a certified chemical fume hood maintaining a face velocity of 80–120 linear feet per minute (LFM). If a fume hood is compromised, a NIOSH-approved respirator with an organic vapor/particulate cartridge (P100) is required[4].
Data Presentation: PPE Specifications
| PPE Category | Specification for Solid Handling | Specification for Solution Handling | Mechanistic Rationale |
| Hand Protection | Nitrile (≥5-mil thickness) | Butyl Rubber (12-15 mil) or 15-mil Nitrile | Prevents rapid permeation of the lipophilic pyridine ring[2][3]. |
| Eye Protection | ANSI Z87.1 Safety Glasses | ANSI Z87.1 Splash Goggles | Protects against mucosal hydrogen-bonding irritation[1]. |
| Body Protection | Standard Lab Coat | FR Lab Coat (if using flammables) | Prevents dermal accumulation of chemical dust. |
| Respiratory | Chemical Fume Hood | Chemical Fume Hood | Mitigates H335 respiratory tract irritation[1]. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure handling.
-
Step 1: Pre-Operation Verification
-
Verify the fume hood flow monitor reads between 80-120 LFM.
-
Inspect gloves for micro-tears by inflating them slightly before donning.
-
-
Step 2: Weighing and Transfer
-
Place the analytical balance inside the fume hood to prevent aerosolization of the powder into the laboratory atmosphere.
-
Use an anti-static spatula. The ethoxy group can contribute to static charge buildup in dry environments, causing the powder to scatter.
-
Tare the receiving vial, transfer the solid, and immediately cap the vial before removing it from the balance area.
-
-
Step 3: Solvation and Reaction
-
Add solvents (e.g., methanol, dichloromethane) via syringe or pipette only while the vial is positioned at least 6 inches behind the fume hood sash.
-
If an exothermic dissolution occurs, allow the vial to equilibrate to room temperature before sealing tightly to prevent pressure buildup.
-
-
Step 4: Doffing and Decontamination
-
Wipe down the exterior of the sealed reaction vessel with a compatible solvent wipe.
-
Doff gloves using the "glove-in-glove" technique to trap surface contaminants inside the discarded gloves. Wash hands immediately with soap and water.
-
Spill Response & Waste Disposal Plan
Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity if the spill is >50 grams or involves highly volatile solvents.
-
Protect: Don fresh butyl rubber gloves and splash goggles[4].
-
Contain (Solid): Gently cover the spilled powder with damp paper towels to prevent dust generation. Sweep into a chemical waste container using a non-sparking brush.
-
Contain (Liquid): Absorb with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
-
Decontaminate: Wash the spill area with a mild detergent solution, followed by a water rinse.
Waste Disposal Plan:
-
Classification: this compound waste should be classified as Halogen-Free Organic Waste (unless reacted with or dissolved in a chlorinated solvent).
-
Packaging: Store in a clearly labeled, leak-proof, high-density polyethylene (HDPE) container.
-
Validation: Ensure the waste container is kept closed at all times except when adding waste, complying with EPA Resource Conservation and Recovery Act (RCRA) regulations.
Visualizations
Caption: Logical relationship between chemical hazards and required PPE mitigation strategies.
Caption: Step-by-step operational workflow for handling this compound safely.
References
-
[[3.4]] (2-(苄氧基)吡啶-4-基)甲醇 | (2-(Benzyloxy)pyridin-4-yl ... - 乐研试剂, leyan.com. 1
-
[[4]] Methanol Standard (1X1 mL) - Safety Data Sheet, agilent.com. 4
-
[[4.8]] Ansell AlphaTec Solvex 37-695 Nitrile Chemical-Resistant Gloves, safetygloves.co.uk. 3
-
[[4.9]] Nitrile Glove Chemical-Compatibility Reference, upenn.edu. 2
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
